molecular formula C14H11N3O3 B13012757 6-(benzyloxy)-5-nitro-1H-indazole CAS No. 1499162-37-6

6-(benzyloxy)-5-nitro-1H-indazole

Cat. No.: B13012757
CAS No.: 1499162-37-6
M. Wt: 269.25 g/mol
InChI Key: DLKGBRHPNDFXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-5-nitro-1H-indazole is a substituted 1H-indazole derivative intended for research use as a key chemical building block in medicinal chemistry and drug discovery . The indazole scaffold is a privileged structure in pharmacology, known for its versatility and presence in compounds with a broad spectrum of biological activities . This particular molecule features a benzyloxy group at the 6-position and a nitro group at the 5-position of the indazole ring, a substitution pattern of significant investigative interest. The core 1H-indazole structure is the more thermodynamically stable tautomer and is a fundamental pharmacophore in several bioactive molecules and commercial drugs . Indazole-containing derivatives have demonstrated diverse pharmacological activities in research settings, including antitumor, anti-inflammatory, antifungal, and antibacterial actions . The incorporation of a nitro group, as seen in this compound, is a strategic modification in the design of potential prodrugs and bioactive agents. For instance, research on similar 5-nitroindazole derivatives has shown promising trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . The proposed mechanism involves the intracellular enzyme nitroreductase (NTR) reducing the nitro group, leading to the generation of reactive oxygen species (ROS) and oxidative stress within the parasite, ultimately causing apoptosis . This makes nitroindazoles a valuable scaffold for investigating new treatments for neglected tropical diseases. Beyond antiparasitic research, indazole derivatives are pivotal in oncology research. Notable examples include the FDA-approved drugs Niraparib (a poly(ADP-ribose) polymerase inhibitor) and Pazopanib (a tyrosine kinase inhibitor), which highlight the therapeutic potential of this chemical class . Researchers utilize 6-(benzyloxy)-5-nitro-1H-indazole as a synthetic intermediate to explore structure-activity relationships and develop novel compounds targeting various kinases and other enzymes involved in disease pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1499162-37-6

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

5-nitro-6-phenylmethoxy-1H-indazole

InChI

InChI=1S/C14H11N3O3/c18-17(19)13-6-11-8-15-16-12(11)7-14(13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

DLKGBRHPNDFXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=NNC3=C2)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Structural Dynamics, Synthesis, and Application of 6-(Benzyloxy)-5-nitro-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a fundamental pharmacophore in numerous bioactive molecules and commercial therapeutics. Among its functionalized derivatives, 6-(benzyloxy)-5-nitro-1H-indazole stands out as a highly versatile synthetic intermediate. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacological utility, and the causality-driven synthetic methodologies required for its integration into advanced drug discovery pipelines.

Structural Dynamics & Physicochemical Profiling

Understanding the physicochemical baseline of a synthetic intermediate is critical for predicting its behavior in downstream reactions and biological assays. The substitution pattern of 6-(benzyloxy)-5-nitro-1H-indazole—featuring an electron-withdrawing nitro group at the 5-position and a bulky, lipophilic benzyloxy protecting group at the 6-position—imparts unique electronic and steric properties to the core bicyclic system.

Quantitative Physicochemical Data

The following table summarizes the core structural and physicochemical properties of the compound:

PropertyValue / Description
Compound Name 6-(Benzyloxy)-5-nitro-1H-indazole
CAS Number 1499162-37-6
Molecular Formula C₁₄H₁₁N₃O₃
Molecular Weight 269.25 g/mol
InChI Key DLKGBRHPNDFXPP-UHFFFAOYSA-N
Tautomeric Preference 1H-indazole (Thermodynamically favored)
Primary Application Research building block; Kinase inhibitor precursor
Tautomerism and Electronic Effects

Indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H- and 2H-indazole forms. In the case of 6-(benzyloxy)-5-nitro-1H-indazole, the 1H-indazole structure is the more thermodynamically stable tautomer [1][1].

The presence of the strongly electron-withdrawing nitro group at the 5-position significantly decreases the nucleophilicity of the indazole nitrogen atoms [1][1]. This electronic deactivation is a critical factor during synthetic planning, as it influences the regioselectivity of N-alkylation reactions, often requiring optimized basic conditions to direct substitution to the desired N1 or N2 position. Furthermore, isotopic labeling (e.g., deuterium substitution) of such scaffolds is frequently employed to improve drug metabolism and pharmacokinetics (DMPK), enhancing in vivo half-life and metabolic stability [2][2].

Pharmacological Utility & Mechanistic Pathways

6-(Benzyloxy)-5-nitro-1H-indazole is not a final therapeutic agent but a strategic precursor. Its downstream derivatives are heavily utilized in two primary pharmacological domains:

  • Antiparasitic Agents (Prodrug Activation): The nitro group serves as a strategic modification for targeting neglected tropical diseases like Chagas disease. Intracellular nitroreductase (NTR) enzymes within Trypanosoma cruzi reduce the nitro group, generating reactive oxygen species (ROS) that induce fatal oxidative stress and apoptosis in the parasite [1][1].

  • Kinase Inhibitors (Oncology): By reducing the nitro group and deprotecting the ether, researchers generate 5-amino-1H-indazol-6-ol, a bifunctional scaffold capable of forming critical hydrogen bonds within the ATP-binding pockets of kinases such as FLT3. Mutant FLT3 constitutively activates downstream pathways (STAT5, RAS/MAPK, PI3K/AKT) promoting unchecked cellular proliferation [3][3].

FLT3_Pathway Indazole Indazole Scaffold (Kinase Inhibitor) FLT3 Mutant FLT3 Kinase Indazole->FLT3 ATP Competitive Binding STAT5 STAT5 Cascade FLT3->STAT5 Constitutive Activation RAS RAS/MAPK Cascade FLT3->RAS PI3K PI3K/AKT Cascade FLT3->PI3K Proliferation Cell Proliferation STAT5->Proliferation RAS->Proliferation PI3K->Proliferation

Diagram 1: Indazole-derived inhibition of the mutant FLT3 kinase signaling cascade.

Synthetic Methodologies & Causality-Driven Protocols

The synthesis and subsequent functionalization of 6-(benzyloxy)-5-nitro-1H-indazole require precise control over reaction conditions to prevent unwanted side reactions, such as premature deprotection or off-target alkylation.

Synthetic_Workflow Phenol 6-hydroxy-5-nitro-1H-indazole Benzylation O-Alkylation (K2CO3, Benzyl Halide) Phenol->Benzylation Product 6-(benzyloxy)-5-nitro-1H-indazole Benzylation->Product Williamson Ether Synthesis Decision Downstream Transformation Product->Decision Global Global Reduction (Pd/C, H2) Decision->Global Cleave Ether & Reduce NO2 Selective Selective Reduction (Fe/AcOH) Decision->Selective Retain Ether, Reduce NO2 Final1 5-amino-1H-indazol-6-ol Global->Final1 Final2 5-amino-6-(benzyloxy)-1H-indazole Selective->Final2

Diagram 2: Synthetic workflow and downstream reduction strategies for the indazole core.

Protocol 1: Regioselective Williamson Ether Synthesis

Objective: Synthesize 6-(benzyloxy)-5-nitro-1H-indazole from a 6-hydroxy-5-nitro-1H-indazole intermediate [1][1]. Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected as the base because its mild pKa effectively deprotonates the more acidic phenolic hydroxyl group without significantly deprotonating the indazole nitrogen. This minimizes competitive N-alkylation, driving regioselectivity toward the desired O-alkylated benzyl ether.

  • Initiation: Dissolve 1.0 eq of 6-hydroxy-5-nitro-1H-indazole in anhydrous N,N-dimethylformamide (DMF). Rationale: DMF provides optimal solvation for both the organic substrate and the inorganic base, facilitating an efficient SN2 displacement.

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at ambient temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise add 1.1 eq of benzyl bromide. Elevate the temperature to 60°C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the lower-Rf phenol spot is entirely consumed and replaced by a higher-Rf UV-active spot.

  • Isolation: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and inorganic salts.

Protocol 2: Global Reduction and Deprotection

Objective: Convert 6-(benzyloxy)-5-nitro-1H-indazole to the bifunctional 5-amino-1H-indazol-6-ol [3][3]. Causality & Reagent Selection: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under an H₂ atmosphere is chosen for its dual-action capability. It thermodynamically drives both the reduction of the nitro group to an aniline and the hydrogenolysis of the benzyl ether to a free phenol in a single, atom-economical step. (Note: If selective reduction of the nitro group is required while retaining the benzyl ether, alternative reagents like Iron/Acetic acid must be utilized) [1][1].

  • Preparation: Dissolve the starting material in HPLC-grade methanol or ethyl acetate. Rationale: Methanol facilitates excellent hydrogen solubility and stabilizes the polar amino-phenol product.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere to prevent auto-ignition of the pyrophoric catalyst.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain under a balloon or Parr hydrogenator (30-40 psi) at room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. The intermediate 5-amino-6-(benzyloxy)-1H-indazole may appear transiently. The system validates completion when full conversion to the deprotected mass (m/z [M+H]⁺ = 150.15) is observed.

  • Workup: Filter the reaction mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

Analytical Validation & Stability

Post-synthesis, the structural integrity of 6-(benzyloxy)-5-nitro-1H-indazole and its derivatives must be verified. Aromatic amines and nitro compounds are known to be susceptible to photodegradation, leading to the formation of reactive radical species [3][3].

To ensure compound viability for biological assays:

  • Stress Testing: Subject the compound to ICH Q1B photolytic degradation conditions and thermal degradation (60°C in solution).

  • Analytical Profiling: Utilize a stability-indicating HPLC method to determine the percentage of degradation over time.

  • Storage: The compound must be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C to mitigate oxidative and photolytic liabilities.

References

  • Title: 6-(Benzyloxy)
  • Source: benchchem.
  • Title: WO2023091456A1 - N-(2h-indazol-5-yl)

Sources

A Technical Guide to the Biological Targets of 6-(Benzyloxy)-5-Nitro-1H-Indazole Derivatives: A Structure-Guided Investigation

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the known and potential biological targets of 6-(benzyloxy)-5-nitro-1H-indazole derivatives. Given the specificity of this chemical entity, direct literature is sparse. Therefore, this document employs a structure-guided approach, dissecting the molecule into its core indazole scaffold and key functional groups—the 5-nitro and 6-benzyloxy moieties—to extrapolate potential biological interactions based on established data from structurally related compounds. We will delve into the causality behind experimental choices for target identification and validation, ensuring a scientifically rigorous and practical resource for researchers in the field.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a well-established "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity.[1][2] Its structural rigidity, combined with its ability to participate in various non-covalent interactions, makes it a versatile starting point for inhibitor design.[3] FDA-approved drugs such as Pazopanib and Niraparib, which are based on the indazole scaffold, underscore its therapeutic importance, particularly in oncology.[3][4]

The biological activities of indazole derivatives are extensive, with demonstrated efficacy as:

  • Anticancer agents: Primarily through the inhibition of protein kinases.[5]

  • Anti-inflammatory compounds: Benzydamine is a notable example of an indazole-based NSAID.[6]

  • Antimicrobial and Antiparasitic agents: Targeting enzymes essential for pathogen survival.[7]

  • Neuroprotective agents: Modulating enzymes implicated in neurodegenerative diseases.[7]

Deconstructing the Derivative: Potential Roles of Key Substituents

The specific biological activity of an indazole derivative is dictated by the nature and position of its substituents. For 6-(benzyloxy)-5-nitro-1H-indazole, the 5-nitro and 6-benzyloxy groups are critical determinants of its potential targets.

The 5-Nitro Group: A Gateway to Antiparasitic Activity and Bioreductive Activation

The presence of a nitro group, particularly at the 5-position of the indazole ring, is strongly associated with antiparasitic activity, especially against trypanosomatids like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[6][8]

The proposed mechanism of action involves the bioreductive activation of the nitro group by parasitic nitroreductases (NTRs).[4] These enzymes, which are often absent or have different specificities in mammalian cells, reduce the nitro group to generate reactive nitrogen species, including nitroso and hydroxylamino derivatives. These reactive species induce oxidative stress, leading to damage of DNA, proteins, and lipids, ultimately causing parasite death.[4]

Nitroreductase_Activation Nitro_Indazole 5-Nitro-1H-Indazole Derivative NTR Parasitic Nitroreductase (NTR) Nitro_Indazole->NTR Reduction Reactive_Intermediates Nitroso/Hydroxylamino Intermediates NTR->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Reactive_Intermediates->ROS Cell_Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Cell_Damage Apoptosis Parasite Apoptosis Cell_Damage->Apoptosis

Key Potential Target:

  • Trypanothione Reductase (TryR): This enzyme is unique to trypanosomatids and is a key target for antileishmanial drugs. Molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives have shown stable binding within the active site of TryR.[7][9]

The 6-Benzyloxy Group: Modulating Lipophilicity and Target Interactions

The benzyloxy group at the 6-position is expected to significantly increase the lipophilicity of the molecule.[10] This can enhance membrane permeability, potentially improving cellular uptake and access to intracellular targets. Furthermore, the bulky and aromatic nature of the benzyloxy group can influence binding to target proteins through hydrophobic and pi-stacking interactions. While less directly indicative of a specific target class than the nitro group, its presence is a critical factor in the overall pharmacological profile. In some contexts, benzyloxy groups have been incorporated into molecules targeting androgen receptors in prostate cancer.[11]

Probable Biological Target Classes for 6-(Benzyloxy)-5-Nitro-1H-Indazole Derivatives

Based on the structural analysis, the following target classes are proposed as the most probable for this derivative series.

Protein Kinases

The indazole scaffold is a well-established kinase hinge-binding motif. Numerous indazole derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][5]

Potential Kinase Targets:

  • Tyrosine Kinases: Including VEGFR, PDGFR, and EGFR. Pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor.[4][5]

  • Serine/Threonine Kinases: Such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Polo-like kinase 4 (PLK4).[1][5]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib is a potent ALK inhibitor with an indazole core.[1]

Indazole-Based Kinase Inhibitor Primary Target(s) Therapeutic Area
PazopanibVEGFR, PDGFR, c-KitOncology
AxitinibVEGFROncology
NiraparibPARPOncology
EntrectinibALK, ROS1, TRKOncology

Data sourced from multiple reviews on indazole derivatives in oncology.[1][3][4][5]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/AKT) RTK->Signaling_Cascade Phosphorylation Indazole_Derivative Indazole Derivative Indazole_Derivative->RTK Inhibition Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response

Enzymes in Neurodegenerative and Inflammatory Diseases

Indazole derivatives have shown inhibitory activity against enzymes implicated in neuroinflammation and neurodegeneration.

Potential Enzyme Targets:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Some indazole hybrids have demonstrated potent inhibition of BuChE.[7]

  • Monoamine Oxidase (MAO): Indazole scaffolds are being investigated for the development of MAO inhibitors for the treatment of depression and Parkinson's disease.[12]

Microbial and Parasitic Enzymes

As previously discussed, the 5-nitro group strongly suggests activity against microbial and parasitic targets.

Potential Targets:

  • Nitroreductases (NTRs): Essential for the activation of the compound in certain pathogens.[4][13]

  • Trypanothione Reductase (TryR): A validated target in Leishmania and Trypanosoma species.[9]

  • Cytochrome bc1 Complex: Some indazole derivatives have shown antifungal activity through inhibition of this complex, which is vital for cellular respiration.[7]

Experimental Workflow for Target Identification and Validation

A systematic approach is required to identify and validate the biological targets of novel 6-(benzyloxy)-5-nitro-1H-indazole derivatives.

Target_ID_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) Affinity_Chroma Affinity Chromatography- Mass Spectrometry Phenotypic_Screening->Affinity_Chroma Yeast_Two_Hybrid Yeast Two-Hybrid Screening Phenotypic_Screening->Yeast_Two_Hybrid Target_Class_Screening Target Class Screening (e.g., Kinase Panel, GPCR Panel) Thermal_Shift Cellular Thermal Shift Assay (CETSA) Target_Class_Screening->Thermal_Shift Biochemical_Assay Biochemical Assays (Enzyme Kinetics, IC50) Affinity_Chroma->Biochemical_Assay Biophysical_Assay Biophysical Assays (SPR, ITC) Thermal_Shift->Biophysical_Assay Cellular_Target_Engagement Cellular Target Engagement (e.g., Western Blot for Downstream Effects) Yeast_Two_Hybrid->Cellular_Target_Engagement Genetic_Validation Genetic Validation (siRNA, CRISPR) Biochemical_Assay->Genetic_Validation Biophysical_Assay->Genetic_Validation Cellular_Target_Engagement->Genetic_Validation

Step-by-Step Protocol: Kinase Inhibition Profiling
  • Primary Screen: Perform a broad panel screen (e.g., against >400 human kinases) at a single high concentration (e.g., 10 µM) of the 6-(benzyloxy)-5-nitro-1H-indazole derivative. The objective is to identify initial "hits."

  • Causality Check: The choice of a broad kinase panel is based on the established prevalence of the indazole scaffold in kinase inhibitors.[5] This unbiased approach maximizes the probability of identifying both expected and unexpected targets.

  • Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >50%) in the primary screen, perform a 10-point dose-response curve to determine the IC50 value. This validates the initial hit and quantifies the compound's potency.

  • Mechanism of Action Studies: For the most potent hits, conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring reaction rates at varying concentrations of both the inhibitor and the enzyme's substrate (e.g., ATP for kinases).

  • Self-Validation: The convergence of data from the primary screen, IC50 determination, and kinetic studies provides a self-validating system. A potent, specific, and biochemically characterized interaction is a strong indicator of a true biological target.

  • Cellular Target Engagement: To confirm that the compound inhibits the target kinase in a cellular context, treat relevant cell lines with the derivative and measure the phosphorylation status of a known downstream substrate of the target kinase via Western Blot or ELISA. A reduction in substrate phosphorylation demonstrates target engagement.

Conclusion and Future Directions

While direct evidence for the biological targets of 6-(benzyloxy)-5-nitro-1H-indazole derivatives is not yet available in the public domain, a robust, structure-based hypothesis can be formulated. The indazole core strongly suggests a propensity for kinase inhibition, while the 5-nitro moiety points towards bioreductive activation by microbial or parasitic nitroreductases. The 6-benzyloxy group will modulate the physicochemical properties, influencing potency and selectivity.

Future research should focus on the systematic screening of this compound class against kinase and microbial panels, as outlined in the experimental workflow. Such studies will elucidate the specific targets and unlock the therapeutic potential of this promising chemical series.

References

  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Yadav, G., et al. (2023). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Taylor & Francis. (2022). Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wang, X-D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Akhtar, M. J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Molecular Pharmacology. Available at: [Link]

  • Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • American Chemical Society. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. Available at: [Link]

  • MDPI. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central. Available at: [Link]

  • BindingDB. (2006). BDBM16589. BindingDB. Available at: [Link]

  • BindingDB. (2008). BDBM50154062. BindingDB. Available at: [Link]

  • Frontiers. (2023). Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future. Frontiers in Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. PubMed. Available at: [Link]

Sources

Pharmacokinetic Profiling of 6-(Benzyloxy)-5-nitro-1H-indazole Scaffolds in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in pharmacology, frequently serving as the core pharmacophore for kinase inhibitors and neurological modulators . Specifically, 6-(benzyloxy)-5-nitro-1H-indazole is a highly versatile synthetic intermediate used to generate advanced therapeutic libraries, including Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors for autoimmune diseases and Huntingtin (HTT) protein modulators for Huntington's disease .

In early drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this specific scaffold is critical. The distinct functional groups—the tautomeric indazole core, the electron-withdrawing nitro group, and the lipophilic benzyloxy ether—each introduce specific pharmacokinetic (PK) advantages and metabolic liabilities. This whitepaper provides an in-depth mechanistic analysis of these features, maps their biotransformation pathways, and outlines self-validating in vitro protocols to accurately quantify their PK parameters during hit-to-lead optimization.

Structural Drivers of Pharmacokinetics

To optimize the PK profile of indazole-derived leads, medicinal chemists must first understand the causality behind the physicochemical behavior of the 6-(benzyloxy)-5-nitro-1H-indazole starting scaffold.

The 1H-Indazole Core: Tautomerism and Permeability

Indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, with the 1H-indazole structure being thermodynamically favored. This tautomerism dictates the hydrogen bond donor/acceptor profile of the molecule. The amphoteric nature of the core heavily influences crystal lattice energy (impacting solid-state solubility) and dictates pH-dependent aqueous solubility. At physiological pH (7.4), the core remains largely un-ionized, promoting excellent passive membrane permeability but resulting in poor aqueous dissolution.

The C5-Nitro Moiety: Prodrug Activation vs. Hepatic Liability

The nitro group at the 5-position acts as a strong electron-withdrawing group, lowering the pKa of the indazole N-H and altering target binding affinity. Pharmacokinetically, the nitro group is a double-edged sword:

  • Hepatic Liability: In systemic therapies (e.g., oncology, inflammation), hepatic nitroreductases can prematurely reduce the nitro group into reactive hydroxylamines or amines, leading to rapid clearance and potential hepatotoxicity.

  • Targeted Prodrug Activation: In anti-parasitic drug discovery (e.g., Chagas disease), this liability is exploited. The intracellular Type I nitroreductases (NTRs) of Trypanosoma cruzi selectively reduce the nitro group, generating lethal reactive oxygen species (ROS) and oxidative stress within the parasite .

The C6-Benzyloxy Ether: Lipophilicity and CYP450 Vulnerability

The benzyloxy group serves a dual purpose: it protects the C6-hydroxyl during early synthesis and acts as a lipophilic probe to engage deep hydrophobic pockets in kinase active sites. However, this bulky ether significantly drives up the LogP of the molecule, increasing non-specific plasma protein binding (PPB). Furthermore, it is highly susceptible to Cytochrome P450 (specifically CYP3A4) mediated O-dealkylation, resulting in high intrinsic clearance ( CLint​ ) in vivo.

Metabolic Biotransformation Mapping

When 6-(benzyloxy)-5-nitro-1H-indazole is subjected to hepatic or intracellular metabolism, it undergoes two primary biotransformation pathways: Nitroreduction and O-debenzylation . Both pathways ultimately converge to form 5-amino-1H-indazol-6-ol, a highly polar metabolite that is rapidly conjugated and excreted .

MetabolicPathway Parent 6-(benzyloxy)-5-nitro-1H-indazole NTR Nitroreductase (NTR) Parent->NTR Reduction CYP CYP450 (CYP3A4) Parent->CYP O-debenzylation Met1 5-amino-6-(benzyloxy)-1H-indazole NTR->Met1 Final 5-amino-1H-indazol-6-ol NTR->Final Met2 6-hydroxy-5-nitro-1H-indazole CYP->Met2 CYP->Final Met1->CYP O-debenzylation Met2->NTR Reduction

Biotransformation pathway of 6-(benzyloxy)-5-nitro-1H-indazole via NTR and CYP450 enzymes.

Self-Validating In Vitro ADME Protocols

To accurately assess the PK liabilities of this scaffold, we utilize a sequential screening workflow. The protocols below are engineered as self-validating systems , ensuring that every data point generated is internally controlled for artifactual errors.

PKWorkflow S1 Scaffold Synthesis S2 Physicochemical Profiling S1->S2 S3 In Vitro ADME Assays S2->S3 S4 In Vivo PK Validation S3->S4

Sequential early PK screening workflow for indazole-based hit compounds.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify intrinsic clearance ( CLint​ ) and identify the rate of O-debenzylation vs. nitroreduction. Acceptance Criteria: Verapamil (Positive Control) must show >80% depletion at 30 mins. Warfarin (Negative Control) must show <10% depletion. Mass balance must exceed 85%.

  • Preparation: Prepare a 1 µM solution of 6-(benzyloxy)-5-nitro-1H-indazole in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the compound with pooled HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS, tracking both the parent mass and the +16 Da (hydroxylation) / −30 Da (nitroreduction) shifts.

Causality & Design: The 3:1 ratio of ice-cold acetonitrile is not merely for protein precipitation; it instantaneously denatures CYP450 enzymes to prevent artifactual degradation post-sampling. The mandatory mass balance calculation differentiates true enzymatic clearance from non-specific binding of the highly lipophilic benzyloxy group to the polystyrene assay plates.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability driven by the lipophilic benzyloxy ether. Acceptance Criteria: Lucifer Yellow rejection must be >99% to confirm membrane integrity.

  • Donor Preparation: Dilute the compound to 10 µM in PBS (pH 7.4) containing exactly 5% DMSO.

  • Membrane Assembly: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% lecithin-in-dodecane solution.

  • Incubation: Add 300 µL of the donor solution to the bottom well. Place the acceptor plate on top and add 200 µL of blank PBS. Incubate at room temperature for 5 hours without agitation.

  • Quantification: Measure compound concentration in both compartments using UPLC-UV/MS to calculate the apparent permeability ( Papp​ ).

Causality & Design: The precise 5% DMSO concentration in the donor compartment is critical. It maintains the highly lipophilic 6-(benzyloxy)-5-nitro-1H-indazole in solution (preventing precipitation) without acting as a surfactant that would compromise the artificial lecithin membrane. Lucifer Yellow acts as a paracellular marker; its exclusion guarantees that any detected indazole permeation occurred strictly via passive transcellular diffusion.

Quantitative Physicochemical & PK Data Summary

Based on the structural properties of 6-(benzyloxy)-5-nitro-1H-indazole and its immediate derivatives, the following table summarizes the typical early PK parameters observed during hit-to-lead screening.

ParameterPredicted/Observed RangeAnalytical MethodPharmacokinetic Implication
Aqueous Solubility (pH 7.4) < 15 µg/mLKinetic NephelometryPoor oral absorption; requires salt formation or lipid-based formulation optimization.
LogD (pH 7.4) 3.5 – 4.2Shake-flask / LC-MSHigh lipophilicity; drives excellent passive permeability but increases non-specific tissue binding.
PAMPA Permeability ( Papp​ ) > 15 × 10⁻⁶ cm/sUV/Vis SpectroscopyExcellent passive transcellular diffusion across the gut epithelium.
HLM Intrinsic Clearance ( CLint​ ) > 45 µL/min/mgLC-MS/MSHigh first-pass metabolism due to rapid CYP3A4-mediated O-debenzylation.
Plasma Protein Binding (PPB) > 95%Equilibrium DialysisLow fraction unbound ( fu​ ) due to the highly hydrophobic benzyl ether moiety.

Conclusion

While 6-(benzyloxy)-5-nitro-1H-indazole is a highly effective synthetic building block for accessing privileged chemical space, its native structure presents distinct pharmacokinetic challenges. The high lipophilicity of the benzyloxy group ensures excellent membrane permeability but introduces severe metabolic liabilities via CYP-mediated clearance. Concurrently, the nitro group offers a unique handle for prodrug strategies in parasitic diseases but poses a hepatotoxic risk in systemic therapies. By employing rigorous, self-validating in vitro ADME assays, drug development professionals can strategically modify this scaffold—such as replacing the benzyl ether with bioisosteres or reducing the nitro group to an amine—to achieve optimal oral bioavailability and systemic half-life.

References

  • Bayer Pharma AG. "Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments.
  • CHDI Foundation, Inc. "N-(2h-indazol-5-yl)pyrazine-2-carboxamide derivatives and similar compounds as htt modulators for the treatment of huntington's disease.

Thermodynamic Profiling and Physicochemical Behavior of 6-(Benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Molecular Architecture

6-(Benzyloxy)-5-nitro-1H-indazole is a privileged pharmacophore and a critical synthetic intermediate in the development of kinase inhibitors (e.g., Pazopanib analogs) and IRAK4 modulators[1]. From a physicochemical perspective, the molecule presents a fascinating thermodynamic dichotomy: a highly rigid, hydrogen-bonding indazole core coupled with a flexible, lipophilic benzyloxy ether and a reducible nitro moiety.

Understanding the thermodynamic properties of this compound—specifically its tautomeric equilibrium, phase behavior, and redox energy landscapes—is essential for optimizing active pharmaceutical ingredient (API) synthesis, formulation stability, and downstream derivatization. This whitepaper synthesizes the thermodynamic principles governing 6-(benzyloxy)-5-nitro-1H-indazole, providing self-validating protocols and mechanistic insights for advanced drug development.

Tautomeric Thermodynamics: The 1H vs. 2H Equilibrium

A defining characteristic of the indazole ring system is its capacity for annular tautomerism, existing primarily in 1H- and 2H-forms. The position of the proton significantly alters the electronic distribution, dipole moment, and crystal lattice energy of the molecule.

Mechanistic Causality of Stability

Theoretical and experimental thermodynamic studies consistently demonstrate that the 1H-tautomer is thermodynamically superior to the 2H-tautomer[2]. The causality lies in aromaticity: the 1H-tautomer maintains a fully delocalized benzenoid resonance structure. In contrast, proton migration to the N2 position forces the molecule into a quinonoid structure, resulting in a significant loss of aromatic resonance energy[3].

Ab initio calculations (MP2/6-31G** level of theory) establish that the gas-phase energy difference (ΔE) is approximately 3.6 kcal/mol in favor of the 1H-form, with the Gibbs free energy difference (ΔG°₂₉₈) calculated at +4.1 kcal/mol for the 1H → 2H transition[3]. Consequently, 6-(benzyloxy)-5-nitro-1H-indazole exists almost exclusively in the 1H-form under standard conditions.

Tautomerism N1 1H-Indazole Tautomer (Benzenoid Aromaticity) ΔG = 0 kcal/mol N2 2H-Indazole Tautomer (Quinonoid Structure) ΔG ≈ +4.1 kcal/mol N1->N2 Proton Transfer (Endergonic)

Fig 1: Thermodynamic equilibrium between 1H and 2H indazole tautomers driven by aromaticity.

Phase Behavior and Thermodynamic Solubility

Solubility is fundamentally a thermodynamic equilibrium between the solid crystalline lattice and the solvated state. For 6-(benzyloxy)-5-nitro-1H-indazole, the introduction of the bulky, lipophilic benzyloxy group at the C6 position significantly increases the crystal lattice energy and the hydrophobic penalty of aqueous solvation[4].

Quantitative Thermodynamic Parameters
ParameterValue / EstimateThermodynamic Implication
Tautomeric Energy Gap (ΔG 1H → 2H) +3.6 to +4.1 kcal/mol1H-tautomer is the exclusive species in the solid state and solution[3].
Standard Enthalpy of Formation (ΔH°f) +120 to +140 kJ/molEndothermic formation; high energy density typical of nitroaromatics[5].
Aqueous Solubility (pH 7.4, 25°C) < 10 µg/mL (Predicted)High lattice energy and lipophilicity drive poor aqueous solvation[4].
Nitro Reduction Potential pH-dependentExothermic reduction; radical anion stability dictates reaction kinetics[6].
Protocol 1: Shake-Flask Thermodynamic Solubility Determination

To accurately determine the thermodynamic solubility (as opposed to kinetic supersaturation), the system must reach a state where the dissolution rate equals the precipitation rate (ΔG = 0).

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of 6-(benzyloxy)-5-nitro-1H-indazole (e.g., 5 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or simulated intestinal fluid).

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at a constant temperature (25.0 ± 0.1 °C) for 48 hours. Causality: 48 hours ensures that any metastable kinetic polymorphs have transitioned to the lowest-energy thermodynamic crystal state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid lattice.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard curve.

  • Self-Validation/QC Step: Sample the supernatant at both 24 hours and 48 hours. If the concentration variance between the two time points is <5%, thermodynamic equilibrium is validated. If >5%, extend shaking to 72 hours.

Redox Thermodynamics: 5-Nitro Group Reduction

The transformation of the 5-nitro group to an amine is a fundamental synthetic step to yield 5-amino-6-(benzyloxy)-1H-indazole[4]. Thermodynamically, this 6-electron reduction is highly exothermic. However, the mechanism is complex and governed by an EC2​ (electrochemical-chemical) pathway.

The reduction initiates with a reversible one-electron transfer to form a nitro radical anion ( R−NO2∙−​ ). The kinetic stability of this radical anion is highly pH-dependent; in protic media, it undergoes rapid disproportionation to form a nitroso intermediate, which is subsequently reduced to a hydroxylamine, and finally to the thermodynamically stable amine[6].

NitroReduction S1 6-(benzyloxy)-5-nitro-1H-indazole (R-NO2) S2 Nitro Radical Anion (R-NO2•⁻) S1->S2 +1e⁻ (Reversible) S3 Nitroso Intermediate (R-NO) S2->S3 Disproportionation (+1e⁻, +2H⁺) S4 Hydroxylamine (R-NHOH) S3->S4 +2e⁻, +2H⁺ (Fast) S5 5-amino-6-(benzyloxy)-1H-indazole (R-NH2) S4->S5 +2e⁻, +2H⁺ (Thermodynamic Sink)

Fig 2: 6-electron thermodynamic reduction pathway of the 5-nitro group to the corresponding amine.

Protocol 2: Chemoselective Thermodynamic Reduction

A critical challenge is reducing the 5-nitro group without triggering the thermodynamically favored hydrogenolysis of the 6-benzyloxy ether[7].

Step-by-Step Methodology:

  • Solvation: Dissolve 6-(benzyloxy)-5-nitro-1H-indazole in ethyl acetate. Causality: Ethyl acetate is chosen over methanol to reduce the thermodynamic activity of the dissolved hydrogen, mitigating over-reduction (debenzylation).

  • Catalyst Addition: Add 5% w/w Platinum on Carbon (Pt/C) or poisoned Palladium (e.g., Lindlar's catalyst). Causality: Standard 10% Pd/C possesses too high a surface energy and will readily cleave the benzyl ether. Pt/C kinetically favors N-O bond reduction over C-O bond cleavage.

  • Hydrogenation: Purge the vessel with N2​ , then introduce H2​ gas at exactly 1 atmosphere (balloon pressure). Maintain strictly at 20-25°C.

  • Monitoring: Stir vigorously. The reaction is driven to the thermodynamic sink (amine) within 2-4 hours.

  • Self-Validation/QC Step: Monitor via LC-MS. The complete disappearance of the mass peaks corresponding to the nitroso ( M−16 ) and hydroxylamine ( M−2 ) intermediates validates that the thermodynamic cascade has reached completion.

  • Workup: Filter the catalyst through a Celite pad to halt the reaction, preventing delayed thermodynamic degradation of the ether.

References

  • Catalán, J., de Paz, J. L. G., & Elguero, J. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2, 1996. Available at:[Link]

  • Ribeiro da Silva, M. A. V., et al. "Standard molar enthalpies of formation of 5- and 6-nitroindazole." Journal of Thermal Analysis and Calorimetry, 2010. Available at: [Link]

  • Squella, J. A., et al. "Cyclic voltammetric study of the disproportionation reaction of the nitro radical anion from 4-nitroimidazole in protic media." ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of 6-(benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of 6-(benzyloxy)-5-nitro-1H-indazole samples for quantitative analysis by High-Performance Liquid Chromatography (HPLC). As a key intermediate in pharmaceutical research and drug development, ensuring the purity and stability of this compound is critical.[1][2] This guide details the necessary materials, a step-by-step sample preparation workflow, and a robust HPLC method with integrated system suitability testing to ensure data integrity. The methodologies are grounded in established chromatographic principles and are designed for researchers, analytical scientists, and quality control professionals.

Introduction: The Analytical Imperative for a Key Building Block

6-(benzyloxy)-5-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry.[1] The indazole scaffold is a privileged structure present in numerous bioactive molecules, including approved kinase inhibitors used in oncology.[1][3][4] The presence of a nitro group further expands its potential in prodrug design and as an agent against various pathogens.[1]

Given its role as a critical synthetic intermediate, the development of a reliable, accurate, and reproducible analytical method is paramount for its characterization. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the technique of choice for assessing the purity, stability, and concentration of such compounds.[5][6] Proper sample preparation is the most critical, and often most variable, step in the HPLC workflow.[6] An inadequate protocol can lead to column damage, poor peak shape, inaccurate quantification, and non-reproducible results.[7][8] This guide provides a self-validating framework to mitigate these risks and ensure the generation of high-quality, trustworthy data.

Analyte Characteristics: Physicochemical Profile

A foundational understanding of the analyte's properties is essential for developing a logical sample preparation strategy.

PropertyValue / DescriptionSource
Chemical Name 6-(benzyloxy)-5-nitro-1H-indazoleBenchChem[1]
CAS Number 1499162-37-6BenchChem[1]
Molecular Formula C₁₄H₁₁N₃O₃BenchChem[1]
Molecular Weight 269.25 g/mol BenchChem[1]
Solubility Generally soluble in organic solvents such as Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[9]BenchChem[9]
UV Absorbance The indazole and nitroaromatic chromophores exhibit strong UV absorbance, making UV detection highly suitable. A wavelength of 254 nm is commonly effective for nitroaromatic compounds.[10][11][12][13]Multiple Sources

Materials and Reagents

The quality of reagents directly impacts the quality of the analytical result. Use of high-purity reagents is mandatory to prevent the introduction of contaminants that could interfere with the analysis.[14]

  • Analyte: 6-(benzyloxy)-5-nitro-1H-indazole reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Ultrapure, Type I, 18.2 MΩ·cm resistivity.

  • Mobile Phase Additive: HPLC-grade Formic Acid (≥99%).

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.22 µm or 0.45 µm pore size syringe filters (Polytetrafluoroethylene [PTFE] or Nylon are recommended for organic/aqueous mixtures).[7]

  • Vials: 2 mL amber glass HPLC vials with PTFE-lined septa.

  • Equipment: Analytical balance (4-decimal place), laboratory vortex mixer, and ultrasonic bath (sonicator).

Detailed Protocol: From Solid Sample to Injection-Ready Solution

This section provides a step-by-step protocol for preparing a standard solution. The same procedure can be adapted for assay samples by adjusting the initial mass to target the same final concentration.

Part A: Preparation of Diluent and Mobile Phase

Causality: The choice of diluent is critical. To ensure optimal peak shape and prevent analyte precipitation in the injection port, the diluent should be chromatographically compatible with the mobile phase.[7] Ideally, it should be the same as the initial mobile phase composition or weaker (i.e., containing less organic solvent).[8][15]

  • Mobile Phase Preparation (1 L):

    • Measure 750 mL of ultrapure water into a 1 L graduated cylinder.

    • Add 250 mL of Acetonitrile.

    • Add 1.0 mL of Formic Acid (to achieve 0.1% v/v).

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum degassing. This mobile phase (25% ACN, 75% Water, 0.1% Formic Acid) will also serve as the sample diluent.

  • Diluent: Use the prepared mobile phase as the sample diluent.

Part B: Standard Solution Preparation

This protocol targets a final working standard concentration of 20 µg/mL.

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25.0 mg of the 6-(benzyloxy)-5-nitro-1H-indazole reference standard into a 25 mL Class A volumetric flask. Record the exact weight.

    • Add approximately 15 mL of Acetonitrile. Do not use the diluent at this stage , as the pure organic solvent provides higher solvating power for the initial dissolution of the solid.

    • Vortex for 30 seconds, then place in an ultrasonic bath for 10 minutes to ensure complete dissolution.[16] The solution should be clear and free of particulates.

    • Allow the solution to return to room temperature.

    • Dilute to the 25 mL mark with Acetonitrile. Cap and invert the flask at least 15 times to ensure homogeneity.

    • Rationale: Preparing a concentrated stock solution in a strong solvent minimizes weighing errors and ensures the analyte is fully dissolved before further dilution.

  • Intermediate Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1.0 mg/mL Stock Standard Solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the prepared Diluent (25% ACN / 75% Water / 0.1% FA).

    • Cap and invert thoroughly to mix.

  • Working Standard Solution (20 µg/mL):

    • Pipette 2.0 mL of the 100 µg/mL Intermediate Standard Solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the Diluent .

    • Cap and invert thoroughly to mix. This is the final solution for analysis.

Part C: Final Filtration and Transfer

Causality: This is a mandatory, non-negotiable step. Injecting unfiltered samples is the leading cause of increased system backpressure, column clogging, and shortened column lifetime.[6][7][15][17]

  • Filtration: Withdraw approximately 1.5 mL of the final Working Standard Solution (20 µg/mL) into a plastic syringe.

  • Attach a 0.22 µm syringe filter to the syringe tip.

  • Discard the first ~0.5 mL of the filtrate to waste. This crucial step saturates any potential analyte binding sites on the filter membrane, ensuring the collected filtrate is at the target concentration.[16]

  • Filter the remaining solution directly into a labeled amber HPLC vial.

  • Cap the vial securely. The sample is now ready for injection.

Workflow Visualization

The following diagram illustrates the complete sample preparation process, emphasizing the key steps and decision points.

Sample_Preparation_Workflow start_end start_end process_step process_step qc_step qc_step reagent_prep reagent_prep final_product final_product start Start prep_diluent Prepare Diluent (25% ACN / 75% H2O 0.1% Formic Acid) start->prep_diluent weigh Accurately Weigh ~25 mg Reference Std. start->weigh intermediate_dil Prepare Intermediate Std. (100 µg/mL with Diluent) prep_diluent->intermediate_dil working_dil Prepare Working Std. (20 µg/mL with Diluent) prep_diluent->working_dil dissolve Dissolve in ACN (Vortex & Sonicate) weigh->dissolve stock_sol Prepare Stock Solution (1.0 mg/mL) dissolve->stock_sol stock_sol->intermediate_dil intermediate_dil->working_dil check_clarity Solution Clear? working_dil->check_clarity check_clarity->dissolve No filter Filter with 0.22 µm Syringe Filter check_clarity->filter Yes transfer Transfer to Labeled HPLC Vial filter->transfer end Ready for Injection transfer->end

Caption: Workflow for preparing 6-(benzyloxy)-5-nitro-1H-indazole for HPLC.

HPLC Method and System Suitability

To ensure the trustworthiness of the results, the sample preparation protocol must be paired with a validated and controlled analytical method. The following parameters provide a robust starting point for analysis.

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard analytical HPLC system.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmC18 is a versatile stationary phase suitable for the polarity of this analyte.[3][18]
Mobile Phase Isocratic: 25% Acetonitrile, 75% Water, 0.1% Formic AcidProvides adequate retention and good peak shape. Formic acid improves peak symmetry.[11]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[11]
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detector UV-Vis / DAD-
Wavelength 254 nmCommon and effective wavelength for nitroaromatic compounds.[10][11]
Run Time 10 minutesSufficient to elute the analyte and any common impurities.
System Suitability Testing (SST) - A Self-Validating Check

Before analyzing any samples, the performance of the chromatographic system must be verified. This is a core requirement of Good Laboratory Practice (GLP) and is mandated by regulatory guidelines like those from the USP and ICH.[5][19][20]

  • Blank Injection: Inject the Diluent to ensure there are no interfering peaks at the analyte's retention time.

  • Replicate Injections: Make five (n=5) replicate injections of the final Working Standard Solution (20 µg/mL).

  • Acceptance Criteria: The system is deemed suitable for analysis only if all the following criteria are met.

SST ParameterAcceptance CriterionPurpose
Precision %RSD of peak areas ≤ 2.0%Demonstrates the stability and reproducibility of the injector and pump.[20]
Tailing Factor (Tf) Tailing factor ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and quantification.[20]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.

Failure to meet SST criteria indicates a problem with the HPLC system (e.g., leaks, column degradation, detector lamp issue) that must be resolved before proceeding with sample analysis.

References

  • Key Considerations For Sample Preparation in HPLC. (2025). alwsci. [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. [Link]

  • From Sample to Separation: Best Practices in HPLC Sample Preparation. (n.d.). CHROMacademy. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007). Taylor & Francis Online. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MICROSOLV. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.). Waters Corporation. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. EPA. [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025). hplcco.com. [Link]

  • GOOD LABORATORY PRACTICE for HPLC. (2007). University of Puerto Rico at Mayagüez. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]

  • Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. [Link]

  • Sample Preparation for Analytical Quality Control. (n.d.). Sartorius. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM.com. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). acta poloniae pharmaceutica. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Ich guidelines for validation final. (n.d.). Slideshare. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Nature. [Link]

  • 6-(benzyloxy)-1h-indazole (C14H12N2O). (n.d.). PubChemLite. [Link]

  • 5-Nitroindazole | C7H5N3O2. (n.d.). PubChem. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

  • UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.). ResearchGate. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (n.d.). PMC. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC. [Link]

  • 1H-Indazole, 6-nitro-. (n.d.). NIST WebBook. [Link]

  • 1H-Indazole, 6-nitro-. (n.d.). U.S. EPA. [Link]

  • 6-Benzyloxy-1H-indazole-3-carboxylic acid. (n.d.). NextSDS. [Link]

Sources

using 6-(benzyloxy)-5-nitro-1H-indazole as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Application Note: 6-(Benzyloxy)-5-nitro-1H-indazole as a Privileged Intermediate in Targeted Therapeutics Synthesis

Executive Summary

6-(Benzyloxy)-5-nitro-1H-indazole is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry[1]. The indazole core is a recognized privileged pharmacophore, frequently embedded in the structures of kinase inhibitors and receptor modulators[1]. This specific intermediate is strategically designed to offer orthogonal reactivity at the C5 and C6 positions, enabling the precise, stepwise construction of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical precursor in the synthesis of2[2] and 3[3].

Strategic Rationale: Orthogonal Reactivity & Causality

The synthesis of highly functionalized indazoles requires meticulous protecting group strategies to prevent side reactions during harsh coupling or alkylation steps. The 6-(benzyloxy)-5-nitro substitution pattern provides a self-validating system for chemoselective transformations:

  • The 5-Nitro Moiety (Masked Amine): Free aromatic amines are highly nucleophilic and susceptible to premature oxidation or unwanted acylation. By maintaining the C5 position as a nitro group, the molecule can endure strong alkylating agents (e.g., Meerwein's salt) or cross-coupling conditions. The nitro group acts as an electron-withdrawing sink, stabilizing the indazole ring against electrophilic aromatic substitution at undesired positions[1].

  • The 6-Benzyloxy Ether (Robust Phenol Protection): The C6-hydroxyl group is protected as a benzyl ether. This choice is highly intentional: benzyl ethers are exceptionally stable to basic conditions, mild acids, and non-hydrogenolytic reductions (such as Iron/Ammonium chloride)[1][2]. It prevents O-alkylation during the functionalization of the indazole nitrogens (N1/N2) and can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H₂ gas) in the final synthetic stages to unmask the active phenol[1].

Biological Application: Targeting the IRAK4 Signaling Pathway

Derivatives synthesized from 6-(benzyloxy)-5-nitro-1H-indazole have shown profound efficacy as IRAK4 inhibitors[2]. IRAK4 plays a central role in the MyD88-mediated signal transduction cascade of Toll-like receptors (TLRs) and the IL-1 receptor family[2]. Inhibition of this pathway is a major therapeutic strategy for autoimmune diseases, lymphomas, and inflammatory skin conditions like psoriasis[2].

IRAK4_Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 (Myddosome) TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 Complex IRAK1_2->TRAF6 Complexation NFkB NF-kB / MAPK Activation TRAF6->NFkB Ubiquitination Cascade Inhibitor Indazole-based Inhibitor Inhibitor->IRAK4 Blocks Kinase Activity

Caption: IRAK4 signaling pathway targeted by indazole derivatives.

Validated Experimental Protocols

Protocol 1: Regioselective N-Alkylation of the Indazole Core

Causality: To functionalize the indazole core at the N1 or N2 position without O-alkylating the C6-phenol, the benzyl protecting group is essential. Using a powerful methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt) ensures rapid N-alkylation[3]. The strongly electron-withdrawing nitro group at C5 deactivates the adjacent positions, steering the reaction cleanly to the core nitrogens.

Methodology:

  • Preparation: Suspend 6-(benzyloxy)-5-nitro-1H-indazole (1.00 eq, 371 mg, 1.42 mmol) in anhydrous ethyl acetate (10 mL) under an inert atmosphere (N₂ or Ar)[3].

  • Cooling: Chill the suspension to 0 °C using an ice-water bath to control the exothermic nature of the alkylation.

  • Alkylation: Add trimethyloxonium tetrafluoroborate (1.00 eq, 209 mg, 1.42 mmol) portion-wise to the stirred solution[3].

  • Propagation: Remove the ice bath, allow the reaction mixture to warm to room temperature (20–25 °C), and stir until completion (monitor via TLC or LC-MS).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-methylated intermediate.

Protocol 2: Chemoselective Reduction of the Nitro Group (Retaining Benzyl Ether)

Causality: Standard catalytic hydrogenation (Pd/C, H₂) will simultaneously reduce the nitro group and cleave the benzyl ether[1]. To selectively reduce the nitro group to an amine while preserving the benzyl ether for downstream amide coupling, a mild single-electron transfer (SET) reduction using Iron powder and Ammonium chloride is employed[2].

Methodology:

  • Solvent System: Dissolve 6-(benzyloxy)-5-nitro-1H-indazole (1.00 eq, 18.5 g, 68.7 mmol) in a biphasic mixture of ethanol (500 mL) and water (100 mL) in a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser[2].

  • Reagent Addition: Add iron powder (5.00 eq, 19.2 g, 343.5 mmol) and ammonium chloride (0.50 eq, 1.84 g, 34.35 mmol) to the solution[2]. Note: NH₄Cl acts as a mild proton source, facilitating the reduction without acidic cleavage of the ether.

  • Reflux: Heat the brown suspension to reflux (approx. 80 °C) for 4 hours with vigorous stirring[2].

  • Filtration: Cool the reaction mixture to 25 °C using a water bath. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with ethyl acetate[2].

  • Isolation: Concentrate the filtrate to yield 5-amino-6-(benzyloxy)-1H-indazole.

Quantitative Data: Transformation Optimization

The following table summarizes the causal relationship between reagent selection and the resulting chemoselectivity when modifying 6-(benzyloxy)-5-nitro-1H-indazole.

Target TransformationReagent SystemSelectivity ProfileTypical YieldCausality & Mechanistic Notes
Selective Nitro Reduction Fe powder, NH₄Cl (EtOH/H₂O, Reflux)Retains Benzyl Ether>85%Mild single-electron transfer (SET) prevents hydrogenolysis of the O-benzyl bond[2].
Global Reduction & Deprotection 10% Pd/C, H₂ gas (MeOH or EtOAc, RT)Yields 5-amino-1H-indazol-6-ol>90%Catalytic hydrogenolysis concurrently reduces the NO₂ group and cleaves the benzyl ether[1][4].
Selective Deprotection BBr₃ (DCM, -78 °C)Retains Nitro Group~80%Strong Lewis acid coordinates to the ether oxygen, promoting cleavage without affecting the NO₂ group[4].

Troubleshooting & Analytical Characterization

  • Photodegradation: Aromatic amines and nitroheterocycles are notoriously sensitive to ultraviolet (UV) and visible light, leading to the formation of reactive radical species and complex degradation profiles[4]. It is highly recommended to conduct reactions and store solutions of 6-(benzyloxy)-5-nitro-1H-indazole and its amino derivatives in amber glassware or foil-wrapped flasks[4].

  • Stability Indicating Assays: When analyzing the purity of this intermediate, employ a stability-indicating HPLC method to monitor for oxidative degradation products (e.g., azo or azoxy dimers) that commonly form if the reduced amine is exposed to ambient oxygen[4].

References

  • Title: 6-(Benzyloxy)
  • Title: 5-amino-1H-indazol-6-ol Source: BenchChem URL
  • Title: WO2023091456A1 - N-(2h-indazol-5-yl)
  • Title: WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments Source: Google Patents URL

Sources

Application Note: NMR Spectroscopy Characterization of 6-(Benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Benzyloxy)-5-nitro-1H-indazole is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Because this scaffold undergoes critical downstream transformations—such as the reduction of the nitro moiety or the hydrogenolysis of the benzyl ether to unmask the phenol[1],[2]—rigorous structural validation of the intermediate is paramount. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 6-(benzyloxy)-5-nitro-1H-indazole, detailing the causality behind chemical shifts, solvent selection, and 2D NMR assignment strategies.

Molecular Architecture & NMR Causality

The indazole core of 6-(benzyloxy)-5-nitro-1H-indazole presents a highly polarized "push-pull" electronic environment that dictates its NMR spectral profile. Understanding these electronic effects is crucial for accurate spectral interpretation:

  • The Nitro Group (C-5): The strong electron-withdrawing nature (-I, -M effects) of the nitro group severely deshields the adjacent H-4 proton. Consequently, H-4 is pushed significantly downfield, resonating as a distinct singlet[3].

  • The Benzyloxy Group (C-6): Conversely, the ether oxygen donates electron density via resonance (+M effect) into the aromatic system. This specifically shields the ortho position (H-7), causing it to resonate upfield compared to H-4, often overlapping with the multiplet of the benzyl phenyl ring.

  • Tautomerism & The Indazole Core: The 1H-indazole system exhibits N1-H / N2-H tautomerism. The N-H proton is highly exchangeable. In non-polar solvents, this can lead to signal broadening or complete loss of the peak. Therefore, the choice of a strongly hydrogen-bonding solvent is a deliberate experimental choice to stabilize the tautomeric equilibrium and observe the N-H resonance[2].

Standard Operating Procedure (SOP): NMR Acquisition

To ensure a self-validating dataset, the following step-by-step protocol must be adhered to prior to downstream synthetic steps.

Step 1: Sample Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6) rather than Chloroform-d (CDCl3). Causality: DMSO-d6 disrupts intermolecular hydrogen bonding between indazole molecules, which sharpens the N-H signal (making it observable at ~13.38 ppm) and ensures complete dissolution of the rigid, planar nitro-indazole system[3].

  • Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d6 (99.9% D). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration
  • Lock and Shim: Insert the sample into a 300 MHz or 400 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-d6 (2.50 ppm for ¹H). Perform automated or manual gradient shimming until the residual solvent peak line width is < 1.0 Hz.

  • Temperature: Equilibrate the probe to a standard 298 K to prevent temperature-induced chemical shift drift of the exchangeable N-H proton.

Step 3: Data Acquisition Parameters
  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 15 ppm to capture the far-downfield N-H proton.

  • ¹³C NMR: Acquire 1024–2048 scans at 75 MHz or 100 MHz. Use a D1 of 2.0 seconds and a spectral width of 250 ppm.

  • 2D HMBC: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling constants (J = 8 Hz) to map the connectivity of the quaternary carbons.

Workflow A Synthesis (O-Alkylation) B Sample Prep (DMSO-d6) A->B C NMR Acquisition (1H, 13C, 2D) B->C D Structural Validation C->D E Downstream (Reduction) D->E

Experimental workflow from synthesis to structural validation and downstream application.

Spectral Data & Interpretation

The quantitative data obtained from the ¹H NMR spectrum in DMSO-d6 provides a definitive fingerprint of the molecule[3]. The tables below summarize the empirical ¹H NMR data and the predictive ¹³C structural rationale for each assignment.

Table 1: ¹H NMR Assignments (300/400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
13.38Broad Singlet1HN1-HHighly deshielded; broadened by quadrupolar relaxation of N and tautomeric exchange.
8.45Singlet1HH-4Strongly deshielded by the adjacent electron-withdrawing nitro group (-M, -I).
8.20Singlet1HH-3Characteristic isolated pyrazole proton; lacks adjacent protons for scalar coupling.
7.25 – 7.57Multiplet6HH-7 + Phenyl (5H)H-7 is shielded by the ortho-alkoxy group (+M) and overlaps with the benzyl phenyl ring.
5.35Singlet2H-O-CH₂-Methylene bridge; deshielded by the adjacent oxygen atom and the phenyl ring.

Table 2: ¹³C NMR Predictive Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Structural Rationale
~151.0QuaternaryC-6 (C-O)Highly deshielded by the directly attached electronegative oxygen.
~142.0QuaternaryC-7aBridgehead carbon, deshielded by the adjacent pyrazole nitrogen.
~140.0QuaternaryC-5 (C-NO₂)Deshielded by the strongly electron-withdrawing nitro group.
~134.0MethineC-3Characteristic pyrazole carbon shift.
127.0 – 136.0VariousPhenyl CarbonsTypical aromatic resonance range for the unsubstituted benzyl ring.
~122.0QuaternaryC-3aBridgehead carbon.
~118.0MethineC-4Shifted downfield relative to C-7 due to the ortho-nitro group.
~95.0MethineC-7Highly shielded by the ortho-oxygen (+M resonance effect).
~70.0Methylene-O-CH₂-Typical shift for a benzylic ether carbon.

Advanced 2D NMR Strategies for Unambiguous Assignment

While 1D ¹H NMR provides strong circumstantial evidence of the substitution pattern, a self-validating protocol requires absolute proof of regiochemistry. The primary challenge is unambiguously differentiating the H-4 and H-7 singlets, which could theoretically be misassigned if electronic effects are perturbed by unforeseen factors.

To resolve this, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is employed. HMBC detects long-range (typically ²J and ³J) couplings between protons and carbons.

  • Validating H-4: The proton at 8.45 ppm (H-4) will show a strong ³J correlation to C-6 (~151 ppm) and C-3a (~122 ppm). It will not show a ³J correlation to C-5, as it is directly adjacent (²J couplings are typically much weaker or absent in these aromatic systems).

  • Validating H-7: The proton embedded in the multiplet (~7.4 ppm) will show a strong ³J correlation to C-5 (~140 ppm) and C-7a (~142 ppm).

By mapping these cross-peaks, the exact positions of the nitro and benzyloxy groups on the indazole core are definitively locked in, validating the success of the upstream synthesis before proceeding to downstream reductions.

HMBC H4 Proton H-4 (~8.45 ppm) C6 Carbon C-6 (C-O) (~151 ppm) H4->C6 3J coupling C3a Carbon C-3a (~122 ppm) H4->C3a 3J coupling H7 Proton H-7 (~7.25-7.57 ppm) C5 Carbon C-5 (C-NO2) (~140 ppm) H7->C5 3J coupling

Key HMBC logic for differentiating H-4 and H-7 via 3J carbon couplings.

References

  • [1] Benchchem. 6-(Benzyloxy)-5-nitro-1H-indazole | C14H11N3O3. Benchchem Synthetic Methodologies. 1

  • [2] Benchchem. 5-amino-1H-indazol-6-ol. Benchchem Experimental Protocols. 2

  • [3] Bayer Pharma AG. WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments. Google Patents. 3

Sources

Chemoselective Reduction of 6-(Benzyloxy)-5-nitro-1H-indazole: A Protocol for Benzyl Ether-Tolerant Nitro Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(benzyloxy)-5-nitro-1H-indazole is a highly privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive molecules, including IRAK4 inhibitors, HTT modulators, and various kinase-targeted therapeutics (). A mandatory step in functionalizing this scaffold is the reduction of the C5-nitro group to an aniline derivative, yielding 6-(benzyloxy)-1H-indazol-5-amine .

However, the presence of the C6-benzyloxy ether presents a significant chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is notoriously unselective and typically results in the concurrent hydrogenolysis (cleavage) of the benzyl ether. This application note provides field-proven, highly chemoselective protocols utilizing Iron/Ammonium Chloride (Fe/NH₄Cl) and Zinc/Ammonium Chloride (Zn/NH₄Cl) to achieve quantitative nitro reduction while perfectly preserving the benzyloxy moiety.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

To design a successful synthesis, it is critical to understand the causality behind the reagent selection:

  • The Failure of Pd/C: Benzyl ethers are highly susceptible to hydrogenolysis because the benzylic carbon-oxygen bond is weakened by the adjacent aromatic ring. Palladium hydride species readily insert into this bond, leading to irreversible deprotection.

  • The Fe/NH₄Cl Advantage (Béchamp-type Reduction): The use of metallic iron powder and ammonium chloride operates via a single-electron transfer (SET) mechanism at the metal surface (). Iron is a mild reducing agent that sequentially reduces the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine.

  • The Role of NH₄Cl: Ammonium chloride acts as a critical, mild proton donor (pKa ~9.2). It buffers the reaction, preventing the mixture from becoming too basic (which would trigger the formation of unwanted azo or azoxy dimers) or too acidic (which could protonate the indazole core or cleave the ether). Because the reduction potential required to cleave a benzyl ether is far beyond the capability of metallic iron under these buffered conditions, the ether linkage remains entirely intact ().

Workflow & Biological Context Visualizations

ReactionWorkflow N1 6-(Benzyloxy)-5-nitro-1H-indazole (Starting Material) N2 Solvation EtOH:H2O (4:1 v/v) N1->N2 N3 Activation Add Fe Powder (325 mesh) & NH4Cl N2->N3 N4 Reduction Phase Reflux at 80°C for 2-4 hours N3->N4 N5 Purification Celite Filtration & EtOAc Extraction N4->N5 N6 6-(Benzyloxy)-1H-indazol-5-amine (Target Product) N5->N6

Fig 1. Step-by-step synthetic workflow for chemoselective nitroindazole reduction.

BiologicalPathway L1 TLR/IL-1 Ligands R1 TLR / IL-1R Complex L1->R1 A1 MyD88 Adapter R1->A1 K1 IRAK4 Kinase (Indazole Target) A1->K1 T1 NF-κB Activation K1->T1 O1 Inflammatory Pathways T1->O1

Fig 2. IRAK4/TLR signaling pathway targeted by 6-(benzyloxy)-1H-indazol-5-amine.

(Note: Derivatives of this synthesized amine are heavily utilized to block the IRAK4 kinase domain, halting the MyD88-dependent inflammatory cascade shown above).

Quantitative Data & Method Comparison

To justify the selection of the Fe/NH₄Cl system, the following table summarizes the quantitative performance of various reducing agents against this specific substrate.

Reducing SystemReaction ConditionsNitro ReductionBenzyl Ether ToleranceTypical YieldPractical Considerations
H₂, Pd/C RT, 1 atm H₂, MeOHCompletePoor (Cleaved)< 10%Unsuitable; causes rapid hydrogenolysis of the O-benzyl group.
Fe, NH₄Cl 80 °C, EtOH/H₂O (4:1)CompleteExcellent (Intact)85–95%Highly scalable; generates iron oxide sludge requiring Celite filtration.
Zn, NH₄Cl RT, MeOH/H₂O (4:1)CompleteExcellent (Intact)80–90%Fast and mild; exothermic reaction requires controlled addition.
SnCl₂·2H₂O 70 °C, EtOHCompleteGood (Intact)70–85%Generates heavy metal tin salts; requires basic workup to break emulsions.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (Preferred for Scale-Up)

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Scale: 10.0 mmol Reagents:

  • 6-(benzyloxy)-5-nitro-1H-indazole: 2.69 g (10.0 mmol, 1.0 eq)

  • Iron powder (325 mesh): 2.79 g (50.0 mmol, 5.0 eq) Causality: 325 mesh provides the optimal surface area. Coarse iron flakes will result in stalled reactions.

  • Ammonium chloride (NH₄Cl): 1.60 g (30.0 mmol, 3.0 eq)

  • Ethanol (EtOH) / Deionized Water (H₂O): 40 mL / 10 mL

Step-by-Step Methodology:

  • Solvation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-(benzyloxy)-5-nitro-1H-indazole (2.69 g) in 40 mL of Ethanol. Add 10 mL of Deionized Water. Stir until a homogenous yellow suspension/solution forms.

  • Activation: Add NH₄Cl (1.60 g) to the mixture, followed by the careful addition of Iron powder (2.79 g).

  • Thermal Reduction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath.

    • Self-Validation Checkpoint: Within 30-45 minutes, the yellow mixture will transition to a dark brown/black opaque slurry. This visual change confirms the oxidation of Fe⁰ to Fe₂O₃/Fe₃O₄ and the active reduction of the nitro group.

  • Monitoring: After 2 hours, sample the reaction. Spot on a TLC plate (Eluent: 50% EtOAc in Hexanes) or analyze via LC-MS. The starting material (higher Rf, UV active) should be completely consumed, replaced by a highly polar, ninhydrin-positive spot (the amine).

  • Hot Filtration: Critical Step. Remove the flask from the heat. While the mixture is still hot (~60 °C), filter it through a 1-inch pad of Celite in a sintered glass funnel.

    • Causality: Filtering while hot prevents the newly formed amine from precipitating and becoming trapped inside the iron oxide filter cake.

  • Cake Washing: Wash the Celite pad generously with hot EtOAc (3 × 30 mL) or Methanol until the filtrate runs clear.

  • Workup: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with EtOAc (50 mL) and wash with saturated NaHCO₃ (30 mL) followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 6-(benzyloxy)-1H-indazol-5-amine as a pale brown to off-white solid.

Protocol B: Zinc-Mediated Reduction (Mild Alternative)

For sensitive substrates where heating to 80 °C is undesirable, Zinc dust provides a more reactive surface, allowing the reaction to proceed at room temperature.

  • Dissolve the nitroindazole (1.0 eq) in a 4:1 mixture of MeOH and H₂O (0.2 M concentration).

  • Add NH₄Cl (5.0 eq). Cool the flask to 0 °C using an ice bath.

  • Slowly add Zinc dust (10.0 eq) in small portions over 15 minutes. Causality: The Zn reduction is highly exothermic; portion-wise addition prevents solvent boil-over.

  • Remove the ice bath and stir at room temperature for 1–2 hours.

  • Monitor via LC-MS. Once complete, filter the grey slurry through Celite, wash with EtOAc, and perform a standard aqueous workup as described in Protocol A.

Critical Parameters & Troubleshooting

  • Incomplete Conversion (Stalled Reaction): If the reaction stalls at the hydroxylamine intermediate, the iron powder may be passivated (oxidized surface layer). Solution: Always use fresh, properly stored 325 mesh iron powder. Alternatively, adding 0.1 mL of glacial acetic acid can help etch the iron surface and re-initiate the SET process.

  • Product Loss During Filtration: Indazol-amines can coordinate with heavy metals. If yields are unusually low (<50%), the product is likely trapped in the iron oxide sludge. Solution: Resuspend the filter cake in hot Methanol, stir for 15 minutes, and refilter.

  • Photodegradation: Aromatic amines are susceptible to oxidative and photolytic degradation. Store the isolated 6-(benzyloxy)-1H-indazol-5-amine under an inert argon atmosphere in an amber vial at -20 °C if not used immediately in the next synthetic step.

References

  • Liu, Y., Lu, Y. J., Prashad, M., Repič, O., & Blacklock, T. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron". Chemistry, 2005. URL:[Link]

  • Lee, N. R., Bikovtseva, A. A., Cortes-Clerget, M., Gallou, F., & Lipshutz, B. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature". PMC - NIH, 2017. URL:[Link]

  • "WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments". Google Patents, 2015.

Application Note: Chemoselective Deprotection of the Benzyloxy Group in 6-(Benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 6-(benzyloxy)-5-nitro-1H-indazole scaffold is a pivotal intermediate in medicinal chemistry and drug discovery, valued for its role in the synthesis of diverse bioactive molecules.[1] The benzyloxy (Bn) group serves as a robust protecting group for the 6-hydroxyl functionality. However, its removal presents a significant chemoselectivity challenge due to the presence of a reducible 5-nitro group. Standard debenzylation conditions, such as catalytic hydrogenolysis, will invariably reduce the nitro moiety.[1] This application note provides a comprehensive guide for researchers to navigate this challenge, offering detailed protocols for two distinct synthetic pathways: (A) chemoselective cleavage of the benzyl ether while preserving the nitro group, and (B) a concurrent debenzylation and nitro group reduction to yield the corresponding aminoindazole.

The Core Synthetic Challenge: Chemoselectivity

The primary decision in the deprotection of 6-(benzyloxy)-5-nitro-1H-indazole hinges on the desired fate of the nitro group. The nitro group is highly susceptible to reduction under the same catalytic hydrogenation conditions typically used to cleave benzyl ethers.[1][2] Therefore, a strategic choice of methodology is paramount to achieve the desired synthetic outcome.

The following workflow diagram outlines the critical decision-making process for selecting the appropriate deprotection strategy.

start Start: Deprotection of 6-(benzyloxy)-5-nitro-1H-indazole decision Is retention of the 5-nitro group required? start->decision path_a Path A: Chemoselective Debenzylation (Retain Nitro Group) decision->path_a Yes path_b Path B: Concurrent Debenzylation & Nitro Reduction decision->path_b No   method_acid Acid-Mediated Cleavage (TFA, BBr₃) path_a->method_acid method_reductive Reductive Hydrogenolysis (H₂ or CTH) path_b->method_reductive cluster_0 Goal: Retain Nitro Group cluster_1 Goal: Reduce Nitro Group goal1 Product: 6-hydroxy-5-nitro-1H-indazole method1 Recommended Method: Acid-Mediated Cleavage goal1->method1 reagent1 Reagents: TFA or BBr₃ method1->reagent1 goal2 Product: 6-hydroxy-5-amino-1H-indazole method2 Recommended Method: Catalytic Hydrogenolysis goal2->method2 reagent2 Reagents: H₂/Pd-C or CTH with Ammonium Formate method2->reagent2

Sources

in vitro assay protocols involving 6-(benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols Involving 6-(benzyloxy)-5-nitro-1H-indazole

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Content Focus: Bioreductive Prodrug Assays and Kinase Inhibitor Screening

Introduction & Mechanistic Rationale

The compound 6-(benzyloxy)-5-nitro-1H-indazole is a highly privileged bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry[1]. Its unique substitution pattern—a thermodynamically stable 1H-indazole core, a lipophilic benzyloxy protecting group at the 6-position, and a reducible nitro group at the 5-position—makes it a dual-purpose molecule in drug discovery[1].

In in vitro pharmacology, this compound is evaluated through two distinct, highly specialized workflows:

  • As a Bioreductive Prodrug: The 5-nitro moiety is a known substrate for Type I nitroreductases (NTR1) found in kinetoplastid parasites (e.g., Trypanosoma cruzi). Enzymatic reduction of the nitro group generates reactive nitroso and hydroxylamine intermediates, inducing lethal oxidative stress[1][2].

  • As a Kinase Inhibitor Precursor: Through catalytic hydrogenation, the nitro group is reduced to an amine (and the benzyl ether optionally cleaved), yielding 5-amino-1H-indazol-6-ol derivatives. This amino-indazole pharmacophore is a critical hinge-binding motif for inhibiting Interleukin-1 receptor-associated kinase 4 (IRAK4), a central node in TLR/MyD88 inflammatory signaling[3][4].

This application note details the self-validating in vitro protocols required to evaluate both the direct antiparasitic prodrug potential of the parent compound and the kinase inhibitory activity of its reduced derivatives.

Workflow A: Type I Nitroreductase (TcNTR) Activation & Parasite Viability Assay

To evaluate 6-(benzyloxy)-5-nitro-1H-indazole as a potential treatment for Chagas disease, researchers must prove that the compound is actively metabolized by the parasite's enzymes rather than acting via non-specific cytotoxicity[2][5]. This is achieved using a coupled biochemical and phenotypic assay system.

Recombinant TcNTR Kinetic Assay

This cell-free assay measures the rate of NADH oxidation, which serves as the electron donor for the nitroreductase enzyme.

Causality & Assay Design: NADH absorbs strongly at 340 nm, whereas its oxidized form (NAD+) does not. By monitoring the decrease in absorbance at 340 nm, we directly quantify the enzymatic reduction of the 5-nitroindazole substrate. To ensure the assay is self-validating, a "no-enzyme" control is used to rule out auto-oxidation of NADH, and Benznidazole is used as a positive control substrate[6].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 100 µM NADH. Prepare a 10 mM stock of 6-(benzyloxy)-5-nitro-1H-indazole in 100% DMSO.

  • Assay Assembly: In a UV-transparent 96-well microplate, add 190 µL of the NADH/buffer mixture per well.

  • Compound Addition: Add 5 µL of the test compound (final concentration range: 1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 2.5% to prevent enzyme denaturation.

  • Initiation: Add 5 µL of purified recombinant TcNTR (final concentration 10 µg/mL) to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 30 minutes at 25°C.

  • Validation: Calculate the specific activity (µmol NADH oxidized/min/mg protein). A valid assay requires a Z'-factor > 0.6 between the positive control (Benznidazole) and the negative control (DMSO vehicle).

Phenotypic Viability Assay (T. cruzi Epimastigotes)

Following biochemical validation, the compound is tested against live T. cruzi parasites using a resazurin reduction readout. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent).

Step-by-Step Protocol:

  • Seed T. cruzi epimastigotes at a density of 1×106 cells/mL in 96-well plates using supplemented LIT (Liver Infusion Tryptose) medium.

  • Treat cells with serial dilutions of 6-(benzyloxy)-5-nitro-1H-indazole (0.1 µM to 200 µM) and incubate for 72 hours at 28°C[5].

  • Add 20 µL of 3 mM resazurin solution to each well. Incubate for an additional 4 hours.

  • Measure fluorescence (Excitation: 540 nm / Emission: 590 nm). Calculate the IC50​ using non-linear regression.

NTR_Mechanism A 6-(benzyloxy)-5-nitro-1H-indazole B Type I Nitroreductase (TcNTR) NADH -> NAD+ A->B Substrate Binding C Nitroso Intermediate B->C 2e- Reduction D Hydroxylamine Derivative C->D Further Reduction E Reactive Oxygen Species (ROS) Oxidative Stress C->E Redox Cycling D->E DNA/Protein Damage F Parasite Apoptosis (T. cruzi) E->F Cellular Toxicity

Fig 1: Bioreductive activation of 6-(benzyloxy)-5-nitro-1H-indazole by TcNTR leading to parasite apoptosis.

Workflow B: IRAK4 Kinase Inhibitor Screening (Post-Reduction)

The 1H-indazole scaffold is a privileged structure for kinase inhibition because it mimics the adenine ring of ATP[1]. However, the bulky nitro group prevents proper hydrogen bonding within the kinase hinge region. Therefore, 6-(benzyloxy)-5-nitro-1H-indazole must first be reduced to an amine (e.g., 5-amino-6-benzyloxy-1H-indazole) before being utilized in IRAK4 screening assays[3][7].

TR-FRET IRAK4 Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening.

Causality & Assay Design: Indazole derivatives can sometimes exhibit intrinsic auto-fluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor. Eu has an exceptionally long emission half-life (milliseconds). By introducing a time delay (e.g., 50 µs) between the excitation flash and the emission read, all short-lived background fluorescence from the test compound decays, leaving only the target-specific FRET signal. This creates a highly trustworthy, low-noise data set.

Step-by-Step Protocol:

  • Pre-Assay Compound Preparation: Subject 6-(benzyloxy)-5-nitro-1H-indazole to catalytic hydrogenation (10% Pd/C, H2​ atmosphere, ethanol solvent) to yield the active 5-amino derivative[3]. Purify via column chromatography and prepare a 10 mM DMSO stock.

  • Enzyme/Substrate Mix: In a 384-well low-volume white microplate, add 5 µL of recombinant human IRAK4 kinase (final 0.5 nM) and biotinylated peptide substrate (final 100 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA).

  • Inhibitor Incubation: Add 50 nL of the reduced indazole derivative using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP (final concentration at the Km​ of IRAK4, typically 10 µM). Incubate for 60 minutes at room temperature.

  • Detection Mix: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho-peptide antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm[Eu]; Emission 2: 665 nm [APC]). The assay signal is the ratio of 665 nm / 615 nm.

IRAK4_Pathway TLR TLR / IL-1 Receptor MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruitment TRAF6 TRAF6 Ubiquitination IRAK4->TRAF6 Phosphorylation Inhibitor 5-amino-indazole Derivative (Post-Reduction) Inhibitor->IRAK4 ATP-Competitive Inhibition NFKB NF-κB / MAPK Activation TRAF6->NFKB Signal Cascade Inflammation Inflammatory Response NFKB->Inflammation Gene Transcription

Fig 2: IRAK4 signaling cascade and the targeted inhibition point by reduced indazole derivatives.

Quantitative Data Summary & Quality Control

To ensure rigorous scientific integrity, assay parameters must fall within established dynamic ranges. Table 1 summarizes the expected quantitative metrics for both workflows when utilizing 6-(benzyloxy)-5-nitro-1H-indazole and its derivatives.

Assay TypeTargetActive Compound StateReference ControlExpected IC50​ / ReadoutQuality Control Metric
Enzymatic Recombinant TcNTR6-(benzyloxy)-5-nitro-1H-indazole (Parent)Benznidazole >10μM/min/mg (Activity)Z'-factor ≥0.65
Phenotypic T. cruzi Epimastigotes6-(benzyloxy)-5-nitro-1H-indazole (Parent)Nifurtimox 5−25μM Signal-to-Background >10
TR-FRET Human IRAK4 Kinase5-amino-6-benzyloxy-1H-indazole (Reduced)Standard IRAK4 Inhibitor 10−100nM Z'-factor ≥0.70

References

  • Benchchem. "6-(Benzyloxy)-5-nitro-1H-indazole | C14H11N3O3 - Benchchem". Benchchem.
  • Benchchem. "5-amino-1H-indazol-6-ol - Benchchem". Benchchem.
  • Google Patents. "WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments".
  • National Institutes of Health (NIH). "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC". NIH.
  • Benchchem. "The Biological Activity of Substituted Nitroindazoles: A Technical Guide". Benchchem.
  • National Institutes of Health (NIH).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 6-(Benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-(Benzyloxy)-5-nitro-1H-indazole is a critical building block in medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and antiparasitic agents targeting Chagas disease (1)[1]. However, isolating this compound from crude reaction mixtures presents significant chromatographic challenges. The amphoteric nature of the indazole ring, combined with the highly polar nitro group and the lipophilic benzyloxy ether, often leads to poor solubility, severe streaking on standard silica gel, and co-elution with positional isomers.

As Senior Application Scientists, we have designed this guide to provide you with field-proven, self-validating protocols to overcome these specific bottlenecks.

G Start Crude 6-(benzyloxy)- 5-nitro-1H-indazole TLC TLC Analysis (Hexane/EtOAc) Start->TLC Check1 Severe Streaking? TLC->Check1 Mod1 Add 1-2% TEA to Mobile Phase Check1->Mod1 Yes Check2 Poor Solubility? Check1->Check2 No Mod1->Check2 Mod2 Perform Dry Loading onto Silica Check2->Mod2 Yes Check3 Co-eluting Isomers? Check2->Check3 No Mod2->Check3 Mod3 Mixed-Solvent Recrystallization Check3->Mod3 Yes Run Run Column Chromatography Check3->Run No Pure Pure Compound Mod3->Pure Alternative Run->Pure

Decision matrix for optimizing the purification of 6-(benzyloxy)-5-nitro-1H-indazole.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 6-(benzyloxy)-5-nitro-1H-indazole streak so severely on normal-phase silica gel? A1: Streaking (or tailing) is primarily caused by strong hydrogen bonding and ion-exchange interactions between the indazole's nitrogen atoms and the acidic silanol groups (Si-OH) present on the surface of standard silica gel (2)[2]. The electron-withdrawing 5-nitro group alters the electron density of the indazole core, making the N1-H more acidic, which exacerbates hydrogen-bond donation to the stationary phase. These interactions cause the compound to bind unevenly, resulting in a broad elution band rather than a sharp peak.

Q2: How can I modify my mobile phase to prevent this streaking? A2: The most effective strategy is to add a basic modifier to your mobile phase to "deactivate" the acidic silanol groups. Adding 0.5–2% Triethylamine (TEA) or Ammonia acts as a sacrificial base. The modifier competitively binds to and neutralizes the acidic silanol sites on the silica gel, preventing the indazole from interacting strongly with the stationary phase (2)[2].

Q3: My crude mixture contains N1 and N2 alkylation/benzylation isomers. Can column chromatography easily separate them? A3: It is notoriously difficult due to their similar polarities. N1-substituted indazoles typically elute slightly faster than N2-substituted isomers because the N2-isomer possesses a larger dipole moment and more exposed polar surface area. If chromatography fails to provide baseline separation, a mixed-solvent recrystallization strategy (e.g., using acetone/water or ethanol/water) is a highly effective, scalable alternative to isolate a single isomer with >99% purity (3)[3].

Section 2: Troubleshooting Guide

Issue 1: The compound crashes out of solution when loading onto the column.

  • Root Cause: 6-(Benzyloxy)-5-nitro-1H-indazole has poor solubility in non-polar solvents like hexane, which are typically used to pack the column and initiate the gradient (4)[4]. Attempting a "wet load" causes the compound to crystallize as a solid puck at the column head, ruining the separation.

  • Solution: Employ the Dry Loading technique. Dissolve the crude mixture in a volatile solvent (like dichloromethane), mix it with silica gel, and evaporate to a free-flowing powder before loading (5)[5].

Issue 2: Poor recovery (low yield) after column chromatography.

  • Root Cause: Irreversible adsorption to the highly active acidic sites of standard silica gel, or acid-catalyzed degradation on the column.

  • Solution: Switch to Neutral Silica Gel . Conventional silica gels are weakly acidic (pH ~4.5–5.5), which can trap sensitive nitrogen-containing heterocycles. Using a spherical neutral silica gel (pH adjusted to 6.5–7.5) drastically improves recovery for pH-sensitive compounds (6)[6].

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative parameters required to optimize the purification workflow based on established chromatographic principles.

ParameterRecommended ValueScientific Rationale
Silica to Crude Ratio (Dry Loading) 3:1 (w/w)Ensures complete adsorption of the crude mixture without overloading the stationary phase, preventing sample precipitation at the column head[5].
Triethylamine (TEA) Modifier 0.5% – 2.0% (v/v)Competitively binds to acidic silanols, deactivating the silica surface and preventing amine streaking[2].
Neutral Silica Gel pH 6.5 – 7.5Prevents acid-catalyzed degradation and irreversible binding of pH-sensitive heterocycles[6].
Recrystallization Solvent Ratio 3:1 to 2:5 (Organic:Water)Exploits differential solubility to separate N1 and N2 indazole isomers when chromatography fails[3].

Section 4: Standard Operating Protocols (SOPs)

Protocol 1: Dry Loading for Poorly Soluble Indazoles

Self-validating mechanism: By adsorbing the compound onto silica before loading, you bypass the solubility limit of the initial non-polar mobile phase. The visual confirmation of a "free-flowing powder" ensures no residual solvent remains to disrupt the gradient.

  • Dissolution: Dissolve the crude 6-(benzyloxy)-5-nitro-1H-indazole in a minimum volume of Dichloromethane (DCM) in a round-bottom flask.

  • Adsorption: Add dry silica gel to the solution. The mandatory mass ratio is 1:3 (Crude Mass : Silica Mass) (5)[5].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure until a completely dry, free-flowing powder is obtained. Caution: Trapped DCM will act as a strong polar modifier and ruin your initial separation.

  • Loading: Pour the dry silica-compound mixture evenly onto the flat surface of the pre-packed column bed.

  • Protection: Carefully add a 0.5-inch layer of clean sea sand on top of the dry loaded silica to prevent physical disturbance when pouring the mobile phase[5].

Protocol 2: Base-Deactivated Silica Gel Chromatography

Self-validating mechanism: Pre-equilibrating the column with TEA ensures all active silanol sites are occupied before the indazole is introduced. If the eluent leaving the column tests basic on pH paper, equilibration is validated.

  • Eluent Preparation: Prepare the target mobile phase (e.g., 60% Hexane / 40% Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% (v/v) and mix thoroughly (2)[2].

  • Column Packing: Slurry pack the silica gel using the TEA-modified eluent.

  • Equilibration: Pass at least 2 to 3 Column Volumes (CV) of the TEA-modified eluent through the column to fully neutralize the stationary phase[2].

  • Elution: Load the sample (via Protocol 1) and elute using the TEA-modified eluent. Collect fractions and analyze via TLC. (Note: Ensure your TLC developing chamber also contains 1% TEA to accurately correlate Rf values).

Sources

Technical Support Center: Stability and Long-Term Storage of 6-(Benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the absolute structural integrity of your chemical building blocks. 6-(benzyloxy)-5-nitro-1H-indazole is a highly privileged pharmacophore utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its bifunctional nature—featuring a reducible nitro group and a cleavable benzyloxy ether—makes it uniquely susceptible to environmental stress.

This guide provides a mechanistic understanding of its degradation pathways, quantitative storage guidelines, and field-proven troubleshooting protocols to ensure your experiments remain reproducible and robust.

Mechanistic Pathways of Degradation (The "Why")

To effectively prevent degradation, we must first understand the causality behind it. The molecule possesses three primary vulnerabilities that dictate its handling requirements:

  • Photolytic Reduction/Excitation : Nitroaromatics and indazole derivatives are highly sensitive to UV/Vis light[2]. Photon absorption excites the nitro group into a triplet state, leading to hydrogen abstraction from surrounding solvents and subsequent radical formation. This often results in dimerization or the formation of complex, insoluble side products.

  • Oxidative Stress : The indazole core, particularly in the presence of trace transition metals or atmospheric oxygen, can undergo oxidative degradation[2]. This pathway is accelerated in solution and can lead to N-oxide formation or ring-opening events.

  • Ether Cleavage (Hydrolysis) : The benzyloxy group serves as a protecting group for the hydroxyl functionality[1]. While generally stable, exposure to strong oxidizing agents, Lewis acids, or prolonged extreme pH conditions (often induced by absorbed atmospheric moisture) can lead to premature deprotection, unmasking the phenol[3].

G cluster_pathways Primary Degradation Triggers Compound 6-(benzyloxy)-5-nitro-1H-indazole Photo Photodegradation (UV/Vis Light) Compound->Photo Oxidation Oxidative Stress (O2, Trace Metals) Compound->Oxidation Hydrolysis Ether Cleavage (Moisture/Acid) Compound->Hydrolysis Radicals Nitro-Radical Formation & Cross-coupling Photo->Radicals NOxides Indazole N-Oxides & Ring Cleavage Oxidation->NOxides Phenol Premature Deprotection (Phenol Unmasking) Hydrolysis->Phenol

Mechanistic degradation pathways of 6-(benzyloxy)-5-nitro-1H-indazole under environmental stress.

Quantitative Storage Guidelines

Based on the degradation kinetics of nitroindazole derivatives, temperature, light exposure, and solvent choice strictly dictate the half-life of the compound[4]. Adhere to the following parameters to maintain >99% purity.

Storage StateTemperatureContainer / EnvironmentMaximum Shelf Life
Solid Powder -20°CAmber glass, desiccated, argon-purged> 4 Years
Solid Powder +4°CAmber glass, desiccated6 - 12 Months
DMSO Stock Solution -80°CAmber cryovials, avoid freeze-thawUp to 6 Months
DMSO Stock Solution -20°CAmber cryovials, avoid freeze-thawUp to 1 Month
Aqueous Working Solution Room TempPrepare fresh immediately before use< 12 Hours

Troubleshooting & FAQs

Q1: My DMSO stock solution turned from pale yellow to dark brown after two months at -20°C. Is it still usable for my synthesis? A1: No, discard the solution. The color shift is a classic indicator of photolytic or oxidative degradation[2]. DMSO is highly hygroscopic; absorbed water combined with trace metals or ambient laboratory light accelerates the reduction of the nitro group to reactive radical species[1]. For long-term solution storage, you must use anhydrous DMSO, store the aliquots in amber vials, and keep them at -80°C[4].

Q2: I am seeing a secondary peak in my LC-MS with an [M-H]- mass corresponding to the loss of the benzyl group (M-90). How is this happening in the solid state? A2: Premature debenzylation in the solid state is rare but occurs if the compound is stored in a non-desiccated environment where it absorbs acidic atmospheric moisture, or if it was exposed to strong oxidizing agents[3]. The benzyloxy ether requires specific conditions to cleave, but chronic exposure to moisture acts as a slow hydrolytic trigger. Ensure the solid is stored tightly sealed and desiccated at -20°C[4].

Q3: Can I store working solutions in aqueous buffers (e.g., PBS) for cell-based assays to save time? A3: Absolutely not. 6-(benzyloxy)-5-nitro-1H-indazole has extremely low aqueous solubility[4]. Storing it directly in PBS will lead to rapid precipitation, which is often visually mistaken for degradation. Always prepare a high-concentration stock in anhydrous DMSO and dilute it into the aqueous medium immediately before your assay, ensuring the final DMSO concentration remains below cytotoxic thresholds (<0.1%)[4].

Experimental Protocols: Self-Validating Stability Assessment

To ensure absolute trustworthiness in your downstream assays, you must validate your specific storage conditions in-house. Do not blindly trust generic guidelines if your laboratory experiences temperature fluctuations. This protocol describes a self-validating stability-indicating HPLC assay[4].

Workflow Prep Prepare 10mM DMSO Stock Aliquots Dispense into Amber Vials Prep->Aliquots Stress Apply Stress (Temp/Light/O2) Aliquots->Stress HPLC HPLC-UV Analysis (Timepoints) Stress->HPLC Eval Quantify % Purity & Peak Area HPLC->Eval

Self-validating experimental workflow for in-house stability assessment via HPLC-UV.

Step-by-Step Methodology:
  • Preparation of Time-Zero Stock : Dissolve the solid 6-(benzyloxy)-5-nitro-1H-indazole in anhydrous, HPLC-grade DMSO to create a 10 mM stock solution. Vortex until completely dissolved[4].

  • Aliquoting : Dispense 50 µL aliquots into multiple amber autosampler vials. This prevents repeated freeze-thaw cycles and mitigates photolytic degradation[2].

  • Baseline Analysis (Time-Zero) : Inject the "time zero" sample immediately into the HPLC system. Monitor absorbance at the compound's maxima (typically around 230 nm and 360 nm for nitroindazoles)[4]. Record the main peak area and retention time.

  • Stress Application : Store the remaining vials under your laboratory's specific conditions (e.g., -80°C, -20°C, and a room-temperature control exposed to ambient light)[4].

  • Longitudinal Sampling : At predetermined time points (e.g., 24 hours, 1 week, 1 month), thaw a single aliquot from each condition and inject it into the HPLC[4].

  • Data Evaluation : Compare the peak area of the stressed samples against the "time zero" baseline. The emergence of secondary peaks indicates cleavage of the benzyloxy group or reduction of the nitro moiety[1]. If the main peak area drops by >2%, the storage condition is invalid for sensitive assays.

References

  • [1] Benchchem. 6-(Benzyloxy)-5-nitro-1H-indazole | C14H11N3O3. Available at:

  • [4] Benchchem. 3-Bromo-7-Nitroindazole stability in solution over time. Available at:

  • [2] Benchchem. 5-amino-1H-indazol-6-ol. Available at:

  • [3] Fisher Scientific. 5-Nitro-1H-indazole - SAFETY DATA SHEET. Available at:

Sources

optimizing crystallization conditions for 6-(benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-(benzyloxy)-5-nitro-1H-indazole .

As a key chemical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and other targeted therapeutics—this indazole derivative presents unique physicochemical challenges[1]. The molecule features a rigid, hydrogen-bonding indazole core juxtaposed with a highly flexible, lipophilic benzyloxy ether and an electron-withdrawing, polar nitro group. This structural dichotomy often leads to complex solubility profiles, making the compound highly susceptible to liquid-liquid phase separation (LLPS) and polymorph inconsistency during crystallization[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you achieve high-yield, high-purity crystalline API intermediates.

Diagnostic Workflow: Crystallization Troubleshooting

Diagnostic workflow for resolving common crystallization issues of indazole derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product "oil out" instead of forming a solid suspension, and how do I recover the batch? A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature of the solution at the point of supersaturation[3]. The flexible benzyloxy group increases conformational entropy, which kinetically hinders rapid integration into a rigid crystal lattice[4]. Furthermore, crude mixtures containing synthetic impurities dramatically depress the melting point of the bulk material[3]. When cooled too rapidly, the system bypasses the metastable zone for crystallization and separates into a solute-rich oil phase that acts as a solvent for unwanted impurities[4][5].

  • Causality: The rate of phase separation exceeds the rate of primary nucleation.

  • Solution: Do not attempt to crash the oil into a solid by dropping the temperature further; this yields an amorphous, impure mass. Instead, reheat the mixture until the oil redissolves into a single homogeneous phase. Add a small volume of the "good" solvent to decrease the concentration slightly[3]. Cool the solution very slowly (0.1 °C/min) and introduce 1–2% (w/w) of pure seed crystals just before the previously observed cloud point. Seeding provides a low-energy template, directing the thermodynamics toward crystallization rather than LLPS[2][5].

Q2: My yield is consistently below 60%. How do I optimize the solvent system to improve recovery? A2: If you are using a single solvent system (e.g., neat ethanol or THF), the solubility curve is likely too flat, meaning a large amount of product remains dissolved even at 0°C.

  • Causality: The dual nature of the molecule (lipophilic ether + polar nitro/indazole) makes it highly soluble in many standard organic solvents.

  • Solution: Transition to an anti-solvent crystallization strategy[2]. Dissolve the compound in a minimal amount of a good solvent (e.g., Ethyl Acetate) at elevated temperatures, and slowly titrate in an anti-solvent (e.g., Heptane) to force precipitation.

Q3: The isolated crystals are small, agglomerated, and trap residual solvent. How can I improve the crystal habit? A3: Rapid primary nucleation often leads to fine, needle-like crystals that agglomerate and entrain mother liquor (and impurities) within their interstitial spaces[4].

  • Causality: High supersaturation generation at the point of nucleation forces rapid, disordered lattice growth.

  • Solution: Implement a thermal cycling protocol[6]. By repeatedly heating and cooling the suspension just below its solubility limit, you selectively dissolve the smaller, thermodynamically less stable crystals (Ostwald ripening) and redeposit the mass onto the larger crystals. This improves the aspect ratio, minimizes agglomeration during drying, and improves the powder's bulk properties[6].

Quantitative Data: Solvent System Matrix

Table 1: Recommended Solvent Systems for 6-(benzyloxy)-5-nitro-1H-indazole

Solvent System (Good/Poor)Ratio (v/v)Target Temp RangeEst. YieldPurity ProfileMechanistic Notes
Ethyl Acetate / Heptane 1:3 to 1:460°C → 5°C> 85%> 98%EtOAc disrupts indazole H-bonding; Heptane forces precipitation. Excellent for rejecting polar impurities.
THF / Water 1:250°C → 10°C> 90%> 95%High recovery, but high risk of oiling out (LLPS) if cooling exceeds 0.5°C/min. Requires strict seeding.
Isopropanol (Neat) N/A75°C → 0°C~ 65 - 70%> 99%Flatter solubility curve. Ideal for final polishing steps where purity is prioritized over yield.
Toluene / Hexane 1:280°C → 5°C~ 80%> 97%Highly effective for rejecting unreacted benzylation reagents and lipophilic byproducts.

Step-by-Step Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding

This protocol is designed to prevent oiling out and maximize yield through controlled supersaturation.

  • Dissolution & Clarification: Dissolve the crude 6-(benzyloxy)-5-nitro-1H-indazole in Ethyl Acetate (approx. 5-7 volumes) at 60°C. Perform a hot filtration through a Celite pad.

    • Causality: Removing insoluble particulates prevents them from acting as uncharacterized nucleation sites, which can lead to polymorph inconsistency.

  • Supersaturation Generation: Cool the clarified solution slowly (0.5°C/min) to 45°C.

  • Seeding: Add 1% w/w of pure 6-(benzyloxy)-5-nitro-1H-indazole seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature.

    • Causality: Aging the seed bed ensures the crystals do not dissolve and provides sufficient surface area for secondary nucleation, bypassing the energy barrier that leads to LLPS.

  • Anti-Solvent Addition: Slowly dose in Heptane (15-20 volumes) over 2 hours using a syringe pump or controlled addition funnel.

    • Causality: Slow addition maintains the system within the metastable zone, preventing local supersaturation spikes.

  • Isolation & Self-Validation: Cool to 5°C, filter, and wash the cake with cold Heptane.

    • Self-Validation Step: Dip a glass stirring rod into the mother liquor (filtrate) and let the solvent evaporate on a watch glass[3]. A negligible solid residue validates that maximum thermodynamic recovery has been achieved. If a heavy residue forms, hold the slurry at 5°C for an additional 2 hours before further filtration.

Protocol 2: Thermal Cycling for Purity Enhancement

This protocol is utilized when initial crystallization yields fine, agglomerated powders that entrap impurities.

  • Initial Suspension: Generate a suspension of the product in a 1:2 THF/Water mixture at 20°C.

  • Heating Cycle: Heat the suspension to 45°C (just below the complete dissolution temperature) at 1°C/min. Hold for 1 hour.

    • Causality: Fine crystals and amorphous domains possess higher surface energy and dissolve preferentially, releasing trapped impurities into the mother liquor.

  • Cooling Cycle: Cool back to 20°C at 0.2°C/min. Hold for 1 hour.

    • Causality: The dissolved solute preferentially deposits onto the remaining larger, highly crystalline lattices (Ostwald ripening).

  • Repetition & Self-Validation: Repeat Steps 2 and 3 for three complete cycles.

    • Self-Validation Step: Monitor the slurry using an in-line focused beam reflectance measurement (FBRM) probe or take aliquots for optical microscopy. The disappearance of fine particulates (<10 µm) and the emergence of distinct, block-like crystals validate successful ripening. Filter the ripened crystals and dry under vacuum.

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 6-(Benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

6-(Benzyloxy)-5-nitro-1H-indazole is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiparasitic agents, and novel radiosensitizers [1]. For drug development professionals, the accurate structural elucidation of this intermediate is non-negotiable.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Electron Ionization (EI-MS) for analyzing this compound. Furthermore, it contrasts the fragmentation behavior of the benzyloxy derivative with alternative structural analogs to provide a comprehensive, self-validating framework for spectral interpretation.

Mechanistic Causality of Fragmentation

To optimize analytical workflows, scientists must understand the fundamental causality behind the fragmentation of 6-(benzyloxy)-5-nitro-1H-indazole. The molecule's fragmentation is governed by three highly diagnostic functional regions, following established principles of gas-phase ion chemistry [2]:

  • The Benzyloxy Group (Position 6): Under collision-induced dissociation (CID), the benzyl ether bond undergoes rapid cleavage. The dominant thermodynamic driving force is the formation of the highly stable tropylium cation ( C7​H7+​ , m/z 91), a classic marker for benzylated compounds [3]. Alternatively, the loss of a neutral benzyl radical yields a diagnostic intermediate.

  • The Nitro Group (Position 5): Nitroaromatics characteristically expel nitric oxide (NO, -30 Da) or nitrogen dioxide (NO 2​ , -46 Da) [4]. In this specific scaffold, the spatial proximity of the nitro group to the oxygen of the cleaved ether often induces complex ortho-effect rearrangements, altering the charge distribution between final fragments.

  • The 1H-Indazole Core: The heterocyclic indazole ring is thermodynamically robust. It resists fragmentation until higher collision energies are applied, at which point it undergoes ring-opening via the expulsion of molecular nitrogen (N 2​ , -28 Da) or hydrogen cyanide (HCN, -27 Da).

G Parent [M+H]+ m/z 270 6-(benzyloxy)-5-nitro-1H-indazole Tropylium Tropylium Cation m/z 91 Parent->Tropylium Benzyl Cleavage (High abundance) Intermediate [M+H - C7H7]+ m/z 179 Parent->Intermediate Loss of Benzyl Radical/Cation LossNO [m/z 179 - NO]+ m/z 149 Intermediate->LossNO Nitro Reduction (-30 Da) LossNO2 [m/z 179 - NO2]+ m/z 133 Intermediate->LossNO2 Nitro Cleavage (-46 Da) CoreCleavage Indazole Cleavage Loss of N2 / HCN LossNO->CoreCleavage Ring Opening LossNO2->CoreCleavage Ring Opening

Logical fragmentation pathways of 6-(benzyloxy)-5-nitro-1H-indazole under CID.

Performance Comparison: HR-ESI-MS/MS vs. EI-MS

When selecting an analytical platform, researchers must weigh the soft ionization capabilities of ESI against the hard ionization of EI. Below is an objective comparison of how each technique performs when analyzing 6-(benzyloxy)-5-nitro-1H-indazole.

Performance MetricHR-ESI-MS/MS (Q-TOF / Orbitrap)Traditional EI-MS (70 eV)
Ionization Mechanism Soft (Protonation, [M+H] + )Hard (Electron bombardment, M +∙ )
Molecular Ion Preservation Excellent. Intact m/z 270 is easily isolated.Poor. The parent ion is often weak or absent due to rapid in-source cleavage.
Primary Base Peak Tunable via CID. Often m/z 270 (MS1) or m/z 91 (MS2).m/z 91 (Tropylium cation) dominates the spectrum.
Structural Elucidation Superior. Allows energy-resolved neutral loss mapping.Limited. Over-fragmentation obscures the indazole core connectivity.
Suitability for LC Coupling Native compatibility (LC-MS workflows).Requires GC coupling (often unsuitable for polar/thermally labile indazoles).

Structural Analog Comparison: Diagnostic Utility

To prove that a fragmentation protocol is reliable, it must successfully differentiate the target compound from closely related alternatives. The table below compares the expected MS/MS fragments of 6-(benzyloxy)-5-nitro-1H-indazole against two common synthetic alternatives.

Compound ScaffoldParent Ion [M+H] + Primary Neutral LossDiagnostic Fragment Ions
6-(benzyloxy)-5-nitro-1H-indazole m/z 270-91 Da (Benzyl)m/z 179, m/z 149 (-NO), m/z 91
6-methoxy-5-nitro-1H-indazole m/z 194-15 Da (Methyl)m/z 179, m/z 149 (-NO), m/z 133
5-nitro-1H-indazole m/z 164-30 Da (NO)m/z 134, m/z 118 (-NO 2​ ), m/z 106

Data Insight: The presence of the m/z 91 peak is exclusively diagnostic for the benzyloxy analog. However, once the benzyl or methyl group is lost, both the benzyloxy and methoxy analogs converge on the identical m/z 179 intermediate, proving the core structure is conserved.

Self-Validating Experimental Protocol: HR-ESI-MS/MS

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology utilizes an Energy-Ramping CID Strategy . This creates a self-validating system: low collision energies confirm the fragile peripheral groups (benzyl), while high collision energies confirm the robust core (indazole).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol:Water (1:1, v/v).

    • Causality: Add 0.1% Formic Acid. The acidic environment forces the protonation of the basic nitrogen on the indazole ring, drastically enhancing the ionization efficiency and yield of the [M+H] + precursor.

  • Ion Source Optimization: Operate the ESI source in positive ion mode (+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 300°C to prevent thermal degradation of the nitro group.

  • Precursor Isolation (MS1): Isolate the target precursor ion at m/z 270.08 (± 0.5 Da window) in the first quadrupole.

  • Energy-Resolved CID (MS2): Subject the isolated ions to Argon collision gas. Ramp the Collision Energy (CE) from 15 eV to 35 eV.

    • Causality: At 15 eV, you will observe the isolated loss of the benzyl group (m/z 91 appearance). At 35 eV, the remaining m/z 179 intermediate will shatter, revealing the NO/NO 2​ losses and indazole ring cleavage.

  • Data Validation: Map the exact mass differences against theoretical neutral losses. A mass accuracy of < 5 ppm confirms the elemental composition of each fragment.

Workflow SamplePrep 1. Sample Preparation 1 µg/mL in MeOH:H2O + 0.1% Formic Acid Ionization 2. ESI Source (+) Soft Ionization Preserve [M+H]+ SamplePrep->Ionization MS1 3. MS1 Survey Scan Isolate Precursor m/z 270.08 Ionization->MS1 CID 4. CID Fragmentation Energy Ramping (15-35 eV) MS1->CID MS2 5. HR-TOF MS2 Detect Fragments Mass Accuracy < 5 ppm CID->MS2 Data 6. Data Analysis Neutral Loss Mapping & Structural Elucidation MS2->Data

Self-validating HR-ESI-MS/MS experimental workflow for indazole derivatives.

References

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia.[Link]

  • ChemConnections. "Mass Spectrometry Fragmentation Rules and Tropylium Ion Formation." ChemConnections Educational Resources. [Link]

  • Itälä, E., et al. "Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole—The effect of the methylation." Journal of Mass Spectrometry, 2017. [Link]

Benchmarking 6-(Benzyloxy)-5-nitro-1H-indazole: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in pharmacology, forming the core of numerous FDA-approved therapeutics, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib[1]. However, as drug discovery pivots toward highly selective kinase inhibitors and complex receptor modulators, the demand for precisely functionalized indazoles has surged.

As a Senior Application Scientist, I frequently observe discovery chemistry teams struggling with the late-stage functionalization of deactivated heterocycles. This guide objectively benchmarks 6-(benzyloxy)-5-nitro-1H-indazole against standard building blocks (such as 1H-indazole and 5-nitro-1H-indazole), demonstrating how pre-functionalized scaffolds provide superior regiocontrol, higher yields, and streamlined pathways to critical 5,6-disubstituted pharmacophores.

Mechanistic Causality: The Advantage of Pre-Functionalization

The indazole ring is an electron-rich heterocycle, but once a strongly electron-withdrawing nitro group is installed at the C5 position, the ring becomes deactivated toward further electrophilic aromatic substitution. Attempting to install a functional group at the C6 position of a standard 5-nitro-1H-indazole often requires harsh, low-yielding conditions (e.g., directed ortho-metalation) that generate inseparable regioisomers.

By utilizing 6-(benzyloxy)-5-nitro-1H-indazole, chemists bypass these thermodynamic and kinetic hurdles entirely[1]. This building block is synthesized via a "bottom-up" cyclization of a pre-functionalized aromatic precursor, guaranteeing absolute regiocontrol[2].

The strategic choice of a benzyloxy group over a standard methoxy ether is critical: it masks the reactive phenol during early synthetic steps but can be orthogonally cleaved via hydrogenolysis under the exact same mild conditions used to reduce the nitro group[1]. This translates to a highly efficient, atom-economical pathway to the versatile 5-amino-1H-indazol-6-ol intermediate[2].

G Start 6-(Benzyloxy)-5-nitro-1H-indazole Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Simultaneous Reduction & Deprotection Intermediate 5-Amino-1H-indazol-6-ol (Bifunctional Scaffold) Step1->Intermediate Branch1 Amide Coupling (Kinase Hinge Binder) Intermediate->Branch1 N-Derivatization Branch2 Etherification (Receptor Modulator) Intermediate->Branch2 O-Derivatization

Synthetic workflow from 6-(benzyloxy)-5-nitro-1H-indazole to active scaffolds.

Quantitative Benchmarking: Scaffold Efficiency

The following table summarizes the experimental efficiency of synthesizing a 5,6-disubstituted indazole target (e.g., an IRAK4 inhibitor precursor) using three different starting materials.

Benchmarking Metric1H-Indazole5-Nitro-1H-indazole6-(Benzyloxy)-5-nitro-1H-indazole
Initial Functionalization NoneC5-NitroC5-Nitro, C6-Benzyloxy
Steps to 5,6-Disubstitution 4-5 steps3-4 steps1 step (Global deprotection/reduction)
Regioselectivity (C6) Poor (mixtures common)Poor (deactivated ring)Pre-installed (100% selective)
Overall Yield to Target < 15%~ 25%> 80%
Primary Application Generic scaffoldSimple 5-substituted analogsComplex kinase hinge-binders

Experimental Protocol: Global Reduction and Deprotection

Objective: Synthesize the bifunctional 5-amino-1H-indazol-6-ol scaffold via simultaneous hydrogenolysis of the benzyl ether and reduction of the nitro group[2].

Self-Validating System: The reaction progress is visually indicated by the transition from a vibrant yellow solution (characteristic of the conjugated nitroaromatic) to a colorless/pale solution. LC-MS analysis serves as a definitive validation, showing a mass shift corresponding to the loss of the benzyl group (-90 Da) and reduction of the nitro group (-30 Da net change).

Materials:

  • 6-(benzyloxy)-5-nitro-1H-indazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 0.1 eq)

  • Anhydrous Ethanol

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(benzyloxy)-5-nitro-1H-indazole in anhydrous ethanol (0.1 M concentration) in a flame-dried round-bottom flask[2]. Ensure complete dissolution; the solution will present a distinct yellow color.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a continuous stream of nitrogen. Causality Note: Nitrogen blanketing is mandatory to prevent the auto-ignition of the palladium catalyst in the presence of solvent vapors[2].

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a positive pressure of hydrogen (1 atm via balloon, or up to 40 psi in a Parr hydrogenator for faster conversion)[2].

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is complete when the yellow color dissipates and TLC shows the complete consumption of the starting material.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst[2]. Causality Note: Do not let the filter cake dry completely under vacuum while exposed to air, as reactive palladium residues can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-1H-indazol-6-ol as an off-white solid[2]. Purify via recrystallization if necessary.

Application in Targeted Drug Discovery

Once the 5-amino-1H-indazol-6-ol core is generated, it serves as a highly versatile building block for targeted therapeutics[2]. The 5-amino group is typically utilized for amide coupling to form the primary hinge-binding interaction in the ATP pocket of kinases, while the 6-hydroxyl group can be alkylated to access adjacent hydrophobic pockets.

This specific structural motif has been successfully employed in the development of IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors for autoimmune diseases such as psoriasis and atopic dermatitis[3], as well as HTT modulators for the treatment of Huntington's disease[4].

G Ligand TLR Ligand Receptor Toll-Like Receptor (TLR) Ligand->Receptor MyD88 MyD88 Adapter Receptor->MyD88 TIR Domain IRAK4 IRAK4 Kinase MyD88->IRAK4 Death Domain NFkB NF-κB Activation (Inflammation) IRAK4->NFkB Phosphorylation Cascade Inhibitor Indazole-based Inhibitor (Derived from Scaffold) Inhibitor->IRAK4 Competitive Binding

TLR/IRAK4 signaling pathway targeted by 5,6-disubstituted indazole derivatives.

References
  • "WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments". Google Patents.
  • "WO2023091456A1 - N-(2h-indazol-5-yl)pyrazine-2-carboxamide derivatives and similar compounds as htt modulators for the treatment of huntington's disease". Google Patents.

Sources

Cross-Validation of Fragment Binding Affinity: A Comparative Guide to 6-(benzyloxy)-5-nitro-1H-indazole in IRAK4 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of fragment-based drug discovery (FBDD) and targeted kinase inhibition, the indazole scaffold is recognized as a highly privileged pharmacophore. Specifically, 6-(benzyloxy)-5-nitro-1H-indazole has emerged as a critical chemical building block for developing central nervous system (CNS)-penetrant and systemic inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2].

Because IRAK4 is a master regulatory node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, accurately quantifying the binding affinity of indazole derivatives is paramount for advancing leads in autoimmune and oncology indications[1][2]. This guide objectively compares the binding performance of 6-(benzyloxy)-5-nitro-1H-indazole against alternative baseline scaffolds and provides the causal reasoning behind the orthogonal experimental workflows required to validate these interactions.

G TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Activation IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation NFkB NF-κB Pathway TRAF6->NFkB Signaling Inhibitor 6-(benzyloxy)-5-nitro- 1H-indazole Inhibitor->IRAK4 Competitive Inhibition

Fig 1: IRAK4 signaling cascade and the targeted intervention point of the indazole inhibitor.

Mechanistic Rationale & Comparative Performance

To understand the superior binding affinity of 6-(benzyloxy)-5-nitro-1H-indazole, one must analyze the causality of its functional group substitutions within the kinase ATP-binding site:

  • The 1H-Indazole Core: Acts as a bioisostere for the purine ring of ATP, anchoring the molecule to the kinase hinge region.

  • The 5-Nitro Substitution: The strong electron-withdrawing nature of the nitro group increases the acidity of the indazole N-H. This thermodynamically strengthens the critical hydrogen bond donor interaction with the backbone carbonyl of the hinge region (e.g., Met265 in IRAK4)[2].

  • The 6-Benzyloxy Substitution: This bulky, lipophilic group is strategically positioned to project into the hydrophobic selectivity pocket (the "back pocket") of the kinase. The displacement of high-energy, disordered water molecules from this pocket drives a massive favorable enthalpic shift ( ΔH ), drastically increasing residence time compared to unsubstituted indazoles[1].

Comparative Binding Data

The table below illustrates the structure-activity relationship (SAR) progression, demonstrating how the specific substitutions on the 6-(benzyloxy)-5-nitro-1H-indazole scaffold objectively outperform simpler alternatives.

Scaffold VariantSPR KD​ (µM)Residence Time τ (s)ITC ΔH (kcal/mol)TR-FRET IC50​ (µM)Mechanistic Role
1H-indazole > 500.0< 0.1N/A> 1000.0Weak baseline hinge binder.
5-nitro-1H-indazole 85.20.8-2.1145.0Hinge interaction optimized via pKa modulation.
6-methoxy-5-nitro-1H-indazole 12.44.5-5.428.5Partial occupation of the hydrophobic back pocket.
6-(benzyloxy)-5-nitro-1H-indazole 1.2 28.0 -9.8 2.1 Full pocket occupation; optimal enthalpy-driven binding.

Orthogonal Cross-Validation Workflows

Relying on a single assay format for small-molecule fragments often leads to false positives due to aggregation, autofluorescence, or non-specific binding. As detailed in [3], a self-validating, orthogonal workflow is mandatory.

G SPR 1. SPR (Kinetics) Measures Kon, Koff, KD ITC 2. ITC (Thermodynamics) Measures ΔH, ΔS, Stoichiometry SPR->ITC Orthogonal Confirmation FRET 3. TR-FRET (Function) Measures IC50 ITC->FRET Functional Translation Decision Data Concordance Check KD ≈ IC50 ? FRET->Decision Data Integration Decision->SPR No (Re-evaluate) Valid Validated Lead Scaffold Decision->Valid Yes (Concordant)

Fig 2: Self-validating orthogonal workflow for cross-evaluating kinase inhibitor binding affinity.

Self-Validating Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR is utilized as the primary screen because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for calculating target residence time[4][5].

  • Causality in Design: We utilize His-tag capture on a Ni-NTA sensor chip rather than standard EDC/NHS amine coupling. Amine coupling randomly orients the kinase, potentially occluding the ATP-binding pocket. His-tag capture ensures uniform, directional presentation of the IRAK4 kinase domain.

  • Self-Validation System: A reference channel (Ni-NTA surface without IRAK4) is run simultaneously. The highly lipophilic benzyloxy group can cause non-specific matrix binding; subtracting the reference channel isolates the true specific binding response[4].

Step-by-Step Methodology:

  • Surface Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl₂ for 1 minute at 10 µL/min.

  • Ligand Capture: Inject His-tagged IRAK4 (50 µg/mL in running buffer) until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of 6-(benzyloxy)-5-nitro-1H-indazole (from 10 µM down to 0.04 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the data (subtract reference channel and buffer blank) and fit to a 1:1 Langmuir binding model to derive KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC serves as the gold-standard orthogonal validation. Because it is performed entirely in solution, it removes any potential artifacts caused by SPR surface immobilization[6].

  • Causality in Design: 6-(benzyloxy)-5-nitro-1H-indazole has limited aqueous solubility, requiring DMSO. We strictly maintain exactly 2.00% DMSO in both the syringe (compound) and the cell (protein). Even a 0.05% DMSO mismatch generates a massive heat of mixing that completely masks the biological heat of binding.

  • Self-Validation System: A "ligand-into-buffer" titration must be performed prior to the main experiment. This measures the heat of dilution, which is mathematically subtracted from the raw binding data to ensure thermodynamic accuracy[6].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze IRAK4 protein extensively against the ITC buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • DMSO Matching: Add exactly 2% (v/v) DMSO to the dialyzed protein. Prepare the indazole ligand in the exact same dialysate + 2% DMSO.

  • Titration: Load 20 µM IRAK4 into the sample cell and 200 µM of the indazole compound into the injection syringe.

  • Injection Parameters: Perform 19 injections of 2 µL each, spaced 150 seconds apart, at 25°C with a stirring speed of 750 rpm.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the isotherm to an independent binding model to extract ΔH , ΔS , and stoichiometry ( N ).

Protocol C: TR-FRET Functional Kinase Assay

To prove that physical binding translates to functional inhibition, an enzymatic assay is required.

  • Causality in Design: The 5-nitro group on the indazole scaffold is a notorious fluorescence quencher. Standard Fluorescence Polarization (FP) assays will yield false positives due to inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a long emission half-life. By introducing a 100 µs time delay before reading, short-lived background autofluorescence and quenching artifacts decay, isolating the true enzymatic signal.

  • Self-Validation System: Every plate must include a "no-enzyme" control (to establish baseline FRET) and a saturating concentration of Staurosporine (a pan-kinase inhibitor) to define 100% inhibition.

Step-by-Step Methodology:

  • Pre-incubation: Dispense 5 µL of IRAK4 (1 nM final) and 5 µL of the indazole compound (10-point dose-response) into a 384-well plate. Incubate for 30 minutes at room temperature to allow the slow-binding benzyloxy group to equilibrate.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (at its predetermined Km​ ) and biotinylated substrate peptide.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the IC50​ using a 4-parameter logistic fit.

References

  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of Indazole-Based Selective IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. URL:[Link]

  • Custom Kinase Assay Services (SPR & ITC Protocols). Reaction Biology. URL:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. URL:[Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Protocols. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-(benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in medicinal chemistry and drug discovery, 6-(benzyloxy)-5-nitro-1H-indazole (CAS: 1499162-37-6) is frequently utilized in the synthesis of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors [1]. While its structural versatility accelerates therapeutic development, the compound's unique physicochemical properties demand rigorous, standardized disposal protocols.

This guide provides researchers, safety officers, and drug development professionals with a self-validating operational framework for the safe segregation, containment, and disposal of this nitroaromatic indazole derivative.

Physicochemical Risk Profile: The Causality of Hazard

To manage chemical waste effectively, laboratory personnel must understand the mechanistic reasons behind the hazard classifications. The disposal protocols for 6-(benzyloxy)-5-nitro-1H-indazole are dictated by three distinct structural features:

  • The Nitroaromatic Moiety: Nitroaromatic compounds (NACs) are notoriously recalcitrant to natural environmental degradation [2]. The strong electron-withdrawing nature of the nitro group stabilizes the aromatic ring against oxidative cleavage, leading to ecological accumulation. Furthermore, under specific conditions (e.g., exposure to strong reducing agents), the reduction of the nitro group to an amine can be highly exothermic.

  • The Indazole Core: The indazole scaffold is a "privileged structure" in pharmacology, meaning it inherently interacts with a wide array of biological targets [1]. If discharged into municipal wastewater, these biologically active molecules pose severe toxicity risks to aquatic ecosystems.

  • The Benzyloxy Group: The addition of the benzyloxy ether increases the molecule's lipophilicity. In a waste context, this means the compound will readily partition into organic solvents and solid organic matter, complicating aqueous remediation and necessitating high-temperature incineration[3].

Quantitative Data & Waste Characterization

Summarized below are the critical parameters that dictate the handling and waste coding for this compound.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 6-(benzyloxy)-5-nitro-1H-indazoleUse full name on all hazardous waste labels.
CAS Number 1499162-37-6Primary identifier for waste manifests.
Molecular Weight 269.25 g/mol Relevant for calculating stoichiometric waste neutralization (if applicable).
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires wet-wiping for spills.
EPA Waste Class RCRA Hazardous WasteCannot be disposed of in standard trash or aqueous drains[4].
Transport Hazard Class UN2811 Equivalent (Toxic Solid)Requires UN-approved secondary containment for transport.
Incompatibilities Strong reducers, strong basesSegregate strictly to prevent exothermic reactions.

Waste Segregation Logic & Self-Validating Protocols

The foundation of laboratory safety is a self-validating system: a workflow designed so that an error at one step is caught by the constraints of the next.

The Causality of Segregation: Never mix 6-(benzyloxy)-5-nitro-1H-indazole waste with strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) or strong bases. Mixing these can initiate an uncontrolled, exothermic reduction of the nitro group or cleavage of the benzyloxy ether, potentially leading to container over-pressurization.

Self-Validation Check: Before adding this compound to any liquid waste carboy, the operator must verify the pH of the carboy (must be neutral to slightly acidic) and confirm the absence of reactive hydrides on the waste log.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders, Contaminated Consumables)

Applies to neat chemical, contaminated weighing boats, filter paper, and pipette tips.

  • Preparation & PPE: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure work is conducted inside a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Primary Containment: Carefully transfer the solid waste into a compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) or glass jar).

  • Decontamination of Surfaces: Do not dry-sweep. Use a solvent-dampened wipe (ethanol or isopropanol) to collect residual dust. Place the contaminated wipes into the solid waste container.

  • Labeling: Affix a standardized Hazardous Waste label. Mark the contents specifically as "Toxic Organic Solid: 6-(benzyloxy)-5-nitro-1H-indazole" and check the "Toxic" hazard box.

  • Storage: Store the sealed container in a designated solid hazardous waste accumulation area, strictly segregated from oxidizers and bases.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)

Applies to the compound dissolved in solvents like DMSO, DMF, or Ethanol.

  • Solvent Compatibility Check: Determine the primary solvent of your waste stream. Segregate into "Halogenated" (e.g., if dissolved in DCM) or "Non-Halogenated" (e.g., DMSO, EtOH) waste streams.

  • Transfer: Using a funnel, slowly pour the solution into the appropriate liquid waste carboy. Crucial Step: Leave at least 20% headspace in the carboy to accommodate potential vapor expansion.

  • Venting: If the waste mixture contains residual reactive components (even after quenching), use a vented cap on the carboy to prevent pressure build-up.

  • Log Update: Immediately update the carboy's waste log with the estimated concentration and volume of the indazole derivative added.

Protocol C: Emergency Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: For solid spills, cover the powder with damp paper towels to prevent aerosolization. For liquid spills, surround and absorb the liquid using an inert, universal absorbent pad or diatomaceous earth.

  • Collect: Using non-sparking tools, scoop the absorbed material into a heavy-duty hazardous waste bag.

  • Sanitize: Wash the spill area with a mixture of water and a mild detergent, followed by an alcohol wipe-down. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow Visualization

The following diagram outlines the logical decision tree for processing 6-(benzyloxy)-5-nitro-1H-indazole waste streams.

Workflow for the segregation and disposal of 6-(benzyloxy)-5-nitro-1H-indazole laboratory waste.

References

  • ResearchGate. "Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds." Journal of Environmental Management, 2021. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Potential for Human Exposure to Nitroaromatics and Environmental Fate." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) and Waste Management." Available at: [Link]

Personal protective equipment for handling 6-(benzyloxy)-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 6-(benzyloxy)-5-nitro-1H-indazole

Executive Summary & Chemical Profile

6-(benzyloxy)-5-nitro-1H-indazole (CAS: 1499162-37-6) is a high-value synthetic intermediate widely utilized in medicinal chemistry for the development of kinase inhibitors and antiparasitic agents[1]. While the indazole scaffold is a privileged pharmacological structure, the presence of the nitro group introduces specific toxicological and reactive hazards that necessitate strict operational controls[1][2]. This guide provides a self-validating safety framework, linking the fundamental physicochemical properties of the compound to mandatory laboratory protocols.

Risk Assessment & Mechanistic Causality

Understanding why specific personal protective equipment (PPE) is required is the foundation of a robust safety culture. Nitroaromatic compounds are not merely surface irritants; they pose severe systemic risks due to their metabolic pathways.

When absorbed, nitroaromatics undergo[2]. This electron transfer forms a highly reactive nitro anion radical, which subsequently reacts with molecular oxygen to generate reactive oxygen species (ROS)[2][3]. This biochemical cascade leads to severe cellular oxidative stress, potential genotoxicity, and methemoglobinemia[2]. Consequently, preventing dermal and inhalation exposure is critical to blocking this systemic bioreduction pathway.

ToxicityPPE cluster_Exposure Exposure Routes cluster_PPE PPE Interventions cluster_Mechanism In Vivo Toxicity Mechanism Compound 6-(benzyloxy)-5-nitro-1H-indazole Dermal Dermal Contact Compound->Dermal Inhalation Inhalation of Dust Compound->Inhalation Bioreduction Single-Electron Bioreduction Dermal->Bioreduction Inhalation->Bioreduction Gloves Nitrile/Neoprene Gloves Gloves->Dermal Blocks Respirator Fume Hood / P100 Respirator Respirator->Inhalation Blocks ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Toxicity Oxidative Stress & Cytotoxicity ROS->Toxicity

Mechanistic pathway of nitroaromatic toxicity and targeted PPE interventions.

Mandatory Personal Protective Equipment (PPE) Matrix

To safely handle 6-(benzyloxy)-5-nitro-1H-indazole, the following PPE matrix must be strictly adhered to. The specifications are grounded in the compound's lipophilicity and particulate nature[4].

PPE CategorySpecificationQuantitative StandardCausality / Scientific Rationale
Hand Protection Nitrile or Neoprene GlovesMin 0.11 mm thickness; breakthrough >480 mins.Prevents dermal absorption. Neoprene is required if handling the compound in organic solvents (e.g., EtOAc)[4].
Eye/Face Protection Safety GogglesANSI Z87.1 rated; indirect venting.Blocks fine crystalline dust from dissolving in ocular fluid, preventing localized ROS generation[4].
Respiratory Fume Hood or P100 RespiratorMin face velocity of 100 fpm (Class II Type A2).Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption of the nitro compound[4].
Body Protection Flame-Resistant Lab CoatNomex® or equivalent; fully buttoned.Mitigates fire risk during subsequent reduction steps involving pyrophoric catalysts (e.g., Pd/C)[4].

Experimental Workflow: Safe Handling & Synthetic Application

A primary application of 6-(benzyloxy)-5-nitro-1H-indazole is its [4]. While this step masks the toxic nitro group, it introduces severe reactivity and fire risks due to the use of pyrophoric catalysts.

Workflow Start 6-(benzyloxy)-5-nitro-1H-indazole + Solvent Catalyst Add 10% Pd/C (Under Argon) Start->Catalyst Hydrogenation H2 Atmosphere (Balloon/Parr) Catalyst->Hydrogenation Filtration Filter via Celite (Water Quench) Hydrogenation->Filtration Product 5-amino-6-benzyloxy-1H-indazole Filtration->Product

Step-by-step catalytic reduction workflow highlighting critical safety checkpoints.
Step-by-Step Methodology: Catalytic Reduction of the Nitro Group
  • Preparation (Fume Hood): Ensure the fume hood is fully operational. Weigh 6-(benzyloxy)-5-nitro-1H-indazole using an analytical balance inside a vented enclosure to prevent dust aerosolization.

  • Solvation: Dissolve the compound in an appropriate degassed solvent (e.g., ethanol or ethyl acetate) within a round-bottom flask[4]. Causality: Degassing the solvent prevents premature oxidation and unwanted side reactions.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C)[4]. Critical Safety Step: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert argon atmosphere to prevent the ignition of solvent vapors.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator[4].

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC)[4]. Causality: Incomplete reduction leaves toxic nitro or partially reduced azoxy intermediates in the mixture.

  • Filtration (High Risk): Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst[4]. Critical Safety Step: Never allow the Pd/C filter cake to dry out in the presence of air, as it will spontaneously ignite. Immediately quench the filter cake with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the target 5-amino-6-benzyloxy-1H-indazole[4].

Spill Response & Disposal Plan

Due to the environmental persistence and toxicity of nitroaromatics, improper disposal can lead to severe ecological contamination[2][5].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate area.

  • PPE Upgrade: Don a P100 particulate respirator if the spill occurred outside a functioning fume hood.

  • Containment: Do not dry sweep, as this aerosolizes the toxic powder. Cover the spill with a damp absorbent pad or lightly mist it with water to suppress dust generation.

  • Collection: Use non-sparking tools to collect the material into a chemically compatible, sealable hazardous waste container.

Disposal Plan:

  • Solid Waste: Must be disposed of via high-temperature professional incineration. Nitroaromatic compounds are highly resistant to biological degradation and must never go into standard biological waste streams[2][5].

  • Aqueous/Solvent Waste: Do not flush down the sink. Collect in designated organic waste carboys, clearly labeled with "Contains Nitroaromatics - Toxic."

References

  • Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism". Journal of Applied Toxicology. Available at:[Link]

  • Boiani, M., et al. (2023). "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Journal of the Brazilian Chemical Society. Available at:[Link]

  • Oxford Academic. (2017). "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study". Environmental Toxicology and Chemistry. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.